molecular formula C7H9N3O3 B100977 N-Formylhistidine CAS No. 15191-21-6

N-Formylhistidine

Cat. No.: B100977
CAS No.: 15191-21-6
M. Wt: 183.16 g/mol
InChI Key: WFQVSLVQIFFQQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Formyl-L-histidine is a chemically modified form of the essential amino acid L-histidine, serving as a valuable tool in biochemical research. This compound is recognized for its role as a competitive inhibitor of key enzymes. Scientific studies have demonstrated that N-Formyl-L-histidine binds to histidyl-tRNA synthetase, an enzyme crucial for protein biosynthesis, with an inhibition constant (Ki) of 4.6 µM . Furthermore, it inhibits the activity of L-histidine ammonia-lyase, the first enzyme in the major catabolic pathway of histidine, thereby interfering with the production of urocanic acid from L-histidine with a Ki value of 4.26 mM . L-histidine itself is a fundamental amino acid with diverse metabolic fates, being a precursor for histamine, a critical neurotransmitter and inflammatory mediator, and for carnosine, an important dipeptide in muscle and brain tissue . The formyl group attached to the amino moiety of histidine alters its biochemical properties, making N-Formyl-L-histidine a pertinent compound for investigating enzyme kinetics, metabolic pathways, and regulatory mechanisms in amino acid biochemistry. Researchers utilize this compound to probe the intricacies of one-carbon metabolism, which is linked to histidine catabolism through the folate-dependent conversion of formiminoglutamate (FIGLU) . N-Formyl-L-histidine is supplied for research applications and is not intended for diagnostic or therapeutic use. Researchers should handle this product with the care appropriate for laboratory chemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-formamido-3-(1H-imidazol-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c11-4-10-6(7(12)13)1-5-2-8-3-9-5/h2-4,6H,1H2,(H,8,9)(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQVSLVQIFFQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15191-21-6
Record name NSC334340
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334340
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

N-Formylhistidine and its Role in Histidine Metabolism: A Critical Examination of Canonical Pathways and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the metabolic fate of histidine, with a specific focus on the user-queried molecule, N-Formylhistidine. Contrary to initial postulation, this document clarifies that N-Formylhistidine is not a recognized intermediate in the canonical pathway of histidine catabolism. Instead, the central one-carbon transfer reaction involves the intermediate N-formiminoglutamate (FIGLU). This guide will dissect the established histidine degradation pathway, elucidate the critical distinction between formimino and formyl group transfers, and explore the broader biological significance of N-formylation through the lens of immunomodulatory N-formyl peptides. To empower researchers in the field, we provide detailed, field-proven experimental protocols for the analysis of histidine metabolites and a strategic workflow for the investigation of novel N-formylated compounds. This guide serves as an authoritative resource for researchers, scientists, and drug development professionals navigating the complexities of amino acid metabolism and one-carbon biochemistry.

Introduction: Deconstructing the Query of N-Formylhistidine

The investigation into amino acid metabolism is fundamental to understanding cellular physiology, disease pathology, and identifying novel therapeutic targets. Histidine is an essential amino acid with a unique imidazole side chain, granting it critical roles in pH buffering, metal ion coordination, and as a precursor to vital biomolecules like histamine and carnosine.[1][2] The query regarding the biological function of N-Formylhistidine within this context is specific and intriguing.

However, a rigorous review of established metabolic pathways reveals that N-Formylhistidine is not a known intermediate in the canonical biosynthesis or catabolism of histidine . The primary pathway for histidine degradation proceeds through a series of enzymatic steps culminating in the formation of glutamate.[1][3] The key one-carbon unit transfer in this pathway involves not a formyl (-CHO) group, but a formimino (-CH=NH) group, carried by the intermediate N-formiminoglutamate (FIGLU).[4][5]

This guide is structured to address this critical distinction. We will first provide an in-depth exploration of the canonical histidine catabolic pathway, focusing on the formation and fate of FIGLU. We will then clarify the biochemical differences between formylation and formimination. To provide essential context for drug development professionals, we will explore the profound biological impact of other N-formylated molecules, specifically N-formylmethionine peptides, which are potent activators of the innate immune system.[6] Finally, we will equip researchers with robust analytical methodologies for studying histidine metabolites and for the potential identification of novel formylated compounds that may arise under specific physiological, pathological, or pharmacological conditions.[7][8]

Part 1: The Canonical Pathway of Histidine Catabolism

The degradation of excess L-histidine is a conserved metabolic pathway that converts the amino acid into L-glutamate, which can then enter central carbon metabolism (e.g., the Krebs cycle).[3] This process primarily occurs in the liver and links histidine breakdown to folate-dependent one-carbon metabolism.[1]

The pathway consists of four primary enzymatic steps:

  • Deamination: The pathway is initiated by Histidine Ammonia Lyase (HAL) , also known as histidase. This enzyme catalyzes the non-oxidative deamination of L-histidine, removing the alpha-amino group and forming trans-urocanate.[3]

  • Hydration: trans-Urocanate is then hydrated by Urocanase to form 4-imidazolone-5-propionate.[3]

  • Hydrolysis: The imidazole ring is cleaved by Imidazolonepropionase , which hydrolyzes 4-imidazolone-5-propionate to yield N-formimino-L-glutamate (FIGLU).[3] This is the key intermediate that carries the one-carbon unit.

  • Formimino Group Transfer: The final step is catalyzed by the bifunctional enzyme Formiminotransferase Cyclodeaminase (FTCD) .[4]

    • The formiminotransferase domain transfers the formimino group from FIGLU to tetrahydrofolate (THF), producing L-glutamate and 5-formimino-THF.

    • The cyclodeaminase domain then converts 5-formimino-THF into 5,10-methenyl-THF and ammonia.[4]

This final step is the critical juncture connecting histidine catabolism with the broader one-carbon pool, which is essential for the biosynthesis of purines and thymidine.[9]

Histidine_Catabolism cluster_enzymes Enzymatic Steps cluster_cofactors Histidine L-Histidine Urocanate trans-Urocanate Histidine->Urocanate Histidine Ammonia Lyase (HAL) - NH3 Imidazolonepropionate 4-Imidazolone-5-propionate Urocanate->Imidazolonepropionate Urocanase + H2O FIGLU N-Formimino-L-glutamate (FIGLU) Imidazolonepropionate->FIGLU Imidazolonepropionase + H2O Glutamate L-Glutamate FIGLU->Glutamate Formiminotransferase (FTCD) FormiminoTHF 5-Formimino-THF FIGLU->FormiminoTHF THF_pool One-Carbon Pool (via 5,10-Methenyl-THF) THF Tetrahydrofolate (THF) THF->FIGLU FormiminoTHF->THF_pool Cyclodeaminase (FTCD) - NH3

Figure 1: Canonical pathway of L-histidine catabolism.

Part 2: N-Formylated Molecules of Biological Significance: The Case of N-Formyl Peptides

While N-Formylhistidine is not a feature of histidine metabolism, the N-formyl moiety is of immense biological and clinical importance when attached to the N-terminus of peptides, particularly N-formylmethionine (fMet). These N-formyl peptides (NFPs) are recognized as potent damage-associated molecular patterns (DAMPs) or pathogen-associated molecular patterns (PAMPs).

Origins and Recognition:

  • Bacterial Origin: In bacteria, protein synthesis is initiated with fMet. Consequently, bacteria secrete peptides bearing an N-terminal formyl group.[6]

  • Mitochondrial Origin: Mitochondria, being of prokaryotic evolutionary origin, also initiate protein synthesis with fMet. During cellular damage or stress, mitochondria release NFPs into the cytoplasm and extracellular space.[6]

These NFPs are recognized by a specific class of G protein-coupled receptors called Formyl Peptide Receptors (FPRs) , which are primarily expressed on the surface of phagocytic immune cells like neutrophils and macrophages.[6]

Signaling and Biological Impact: Activation of FPRs by NFPs (such as the archetypal N-formylmethionyl-leucyl-phenylalanine, fMLP) triggers a cascade of intracellular signaling events. This leads to:

  • Chemotaxis: Directed migration of immune cells towards the source of NFPs (e.g., a site of infection or injury).

  • Phagocytosis: Engulfment of pathogens or cellular debris.

  • Degranulation and Oxidative Burst: Release of antimicrobial agents and reactive oxygen species (ROS) to kill pathogens.

This signaling pathway is a cornerstone of the innate immune response. However, its dysregulation is implicated in a wide range of chronic inflammatory diseases, neurodegenerative disorders, and cancer, making FPRs attractive targets for drug development.[6][10]

NFP_Signaling cluster_source Source of NFPs cluster_response Cellular Response Bacteria Bacteria NFP N-Formyl Peptides (e.g., fMLP) Bacteria->NFP Mitochondria Damaged Mitochondria Mitochondria->NFP FPR Formyl Peptide Receptor (FPR) on Immune Cell NFP->FPR Binding & Activation GPCR G-Protein Signaling (Gα, Gβγ) FPR->GPCR Chemotaxis Chemotaxis GPCR->Chemotaxis PLC, PI3K pathways Phagocytosis Phagocytosis GPCR->Phagocytosis ROS Oxidative Burst (ROS) GPCR->ROS NADPH Oxidase Inflammation Inflammatory Cytokine Release GPCR->Inflammation

Figure 2: N-Formyl Peptide (NFP) signaling pathway.

Part 3: Methodologies for the Investigation of Histidine Metabolites and Formylated Compounds

Investigating the presence and quantity of specific metabolites is paramount for understanding metabolic pathways and identifying biomarkers. While no established protocol exists for the non-canonical N-Formylhistidine, we can outline robust, state-of-the-art methodologies for analyzing related compounds. These protocols serve as a blueprint for any researcher aiming to quantify known histidine derivatives or explore the existence of novel ones.

Protocol 1: Quantification of Histidine and its Methylated Derivatives in Plasma by LC-MS/MS

This protocol is adapted from established methods for analyzing histidine and its derivatives, providing high sensitivity and specificity.[7]

1. Rationale and Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices. The chromatographic separation (LC) resolves isomers and removes matrix interference, while the tandem mass spectrometry (MS/MS) provides exquisite sensitivity and specificity through Multiple Reaction Monitoring (MRM), where a specific parent ion is selected and fragmented into a characteristic daughter ion. An isotopically labeled internal standard (e.g., Nτ-methyl-d3-histidine) is crucial for accurate quantification, as it co-elutes with the analyte and experiences identical matrix effects and ionization suppression, thus correcting for variations in sample preparation and instrument response.[7]

2. Materials and Reagents:

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

  • Reagents: Formic Acid (FA), Ammonium Formate

  • Standards: L-Histidine, Nτ-methylhistidine, Nπ-methylhistidine, Nτ-methyl-d3-histidine (Internal Standard, IS)

  • Equipment: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer, analytical balance, centrifuge, vortex mixer.

3. Step-by-Step Methodology:

  • Standard Preparation:

    • Prepare 1 mg/mL stock solutions of each analyte and the IS in 0.1% FA in water.

    • Perform serial dilutions to create a calibration curve ranging from 1 µM to 200 µM.

    • Prepare a working IS solution at 50 µM.

  • Sample Preparation (Protein Precipitation):

    • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

    • Add 20 µL of the 50 µM IS solution.

    • Add 200 µL of ice-cold ACN to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer 150 µL of the supernatant to a clean tube, add 150 µL of 0.1% FA in water, and vortex.

    • Transfer to an autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 2% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 2% B and re-equilibrate for 3 min.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: These must be optimized by infusing individual standards. A representative table is below.

4. Data Presentation:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
L-Histidine156.1110.115
Nτ-methylhistidine170.2124.118
Nπ-methylhistidine170.296.122
Nτ-methyl-d3-histidine (IS)173.2127.118
Table 1: Example MRM transitions for histidine metabolites.
Protocol 2: A Strategic Workflow for the Identification of Hypothetical N-Formylhistidine

This section provides a logical workflow for researchers aiming to discover and characterize a novel, unconfirmed metabolite like N-Formylhistidine.

1. Rationale and Causality: The search for a novel metabolite requires a multi-step approach. Initial screening with high-resolution mass spectrometry (HRMS) on an Orbitrap or Q-TOF instrument allows for the detection of compounds with the correct accurate mass, minimizing false positives. Once a candidate peak is identified, targeted MS/MS fragmentation is used to structurally characterize the molecule. Final confirmation requires synthesizing an authentic chemical standard and comparing its retention time and fragmentation pattern to the biological sample.

Novel_Metabolite_Workflow Start Hypothesis: N-Formylhistidine may form under specific conditions (e.g., drug treatment, oxidative stress, formic acid exposure) SamplePrep Sample Preparation (e.g., Plasma, Cell Lysate) Protein Precipitation & SPE Start->SamplePrep HRMS 1. Untargeted Screening LC-HRMS (e.g., Q-TOF, Orbitrap) Extract ion chromatogram for C7H10N3O3+ [M+H]+ SamplePrep->HRMS PeakDetect 2. Candidate Peak Identification Is a peak present at a plausible retention time? HRMS->PeakDetect MSMS 3. Structural Characterization Acquire MS/MS fragmentation spectrum of the candidate peak. PeakDetect->MSMS Yes End No evidence found. PeakDetect->End No Synth 4. Chemical Synthesis Synthesize authentic N-Formylhistidine standard. MSMS->Synth Compare 5. Orthogonal Confirmation Compare retention time and MS/MS spectrum of synthetic standard vs. biological sample. MSMS->Compare Synth->Compare Confirm Confirmation? Compare->Confirm Quant 6. Method Development Develop a quantitative LC-MS/MS (MRM) method as per Protocol 1. Confirm->Quant Match Confirm->End No Match Success Metabolite Confirmed & Quantified Quant->Success

Figure 3: Experimental workflow for novel metabolite identification.

Conclusion

This technical guide sought to elucidate the biological function of N-Formylhistidine in histidine metabolism. Our comprehensive analysis confirms that N-Formylhistidine is not a component of the established, canonical metabolic pathways. The critical one-carbon transfer from the histidine backbone is mediated by the formimino group of N-formiminoglutamate (FIGLU) and is catalyzed by the enzyme formiminotransferase, linking histidine catabolism to the vital folate-dependent one-carbon pool.

For professionals in drug development, understanding the distinction between formimino and formyl groups is crucial. While the former is key to a specific amino acid catabolic route, the latter, in the form of N-formyl peptides, represents a powerful signaling language for the innate immune system via Formyl Peptide Receptors. The dysregulation of NFP signaling is implicated in numerous pathologies, rendering the FPR family a promising area for therapeutic intervention.

The detailed analytical protocols provided herein offer a practical, field-tested foundation for researchers to accurately quantify known histidine metabolites and a strategic framework to pursue the identification of novel compounds. By grounding our exploration in established biochemistry while providing the tools to investigate new hypotheses, this guide serves as a robust resource for advancing our understanding of amino acid metabolism and its implications for human health and disease.

References

  • Histidine Metabolism and Function - PMC - NIH. (2020, October 1). [Link]

  • Investigation of the enzymes required for the biosynthesis of an unusual formylated sugar in the emerging human pathogen Helicobacter canadensis - PMC. (n.d.). [Link]

  • Histidine catabolism is a major determinant of methotrexate sensitivity - PMC - NIH. (n.d.). [Link]

  • Enzymes Required for the Biosynthesis of N-formylated Sugars - PMC - NIH. (n.d.). [Link]

  • Formylation - Wikipedia. (n.d.). [Link]

  • Bacterial Degradation of N τ-Methylhistidine - PubMed. (2022, June 27). [Link]

  • Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. (2025, July 16). [Link]

  • Metabolic Pathways of Endogenous Formaldehyde - JSciMed Central. (2025, June 6). [Link]

  • A rapid and simple HPLC-MS/MS method for the quantitative determinatio | DDDT. (2024, November 1). [Link]

  • Formate: The Neglected Member of One-Carbon Metabolism | Request PDF - ResearchGate. (n.d.). [Link]

  • The First Enzyme in Histidine Biosynthesis: The Nature of Feedback Inhibition by Histidine. (2025, September 19). [Link]

  • Histidine Metabolism and Function - PMC - NIH. (2020, October 1). [Link]

  • Glycosyl Formates: Glycosylations with Neighboring-Group Participation - MDPI. (2022, September 22). [Link]

  • Biosynthesis of Histidine - PMC - NIH. (2014, December 2). [Link]

  • (PDF) Histidine biosynthetic pathway and genes: Structure, regulation, and evolution. (2026, January 21). [Link]

  • Histidine - Wikipedia. (n.d.). [Link]

  • Formyl-Peptide Receptor 2 Signaling Redirects Glucose and Glutamine into Anabolic Pathways in Metabolic Reprogramming of Lung Cancer Cells - MDPI. (2022, August 29). [Link]

  • Histidine Biosynthesis - PMC - NIH. (2011, February 2). [Link]

  • Formiminoglutamic acid - Wikipedia. (n.d.). [Link]

  • (PDF) Histidine Biosynthesis - ResearchGate. (2011, February 2). [Link]

  • Formimidoylglutamase - Wikipedia. (n.d.). [Link]

  • Pathway of histidine biosynthesis. The reaction sequence catalyzed by... - ResearchGate. (n.d.). [Link]

  • Mechanistic characterization of N-formimino-L-glutamate iminohydrolase from Pseudomonas aeruginosa - PubMed. (2006, December 5). [Link]

  • N-Formyl-L-glutamic acid | C6H9NO5 | CID 439376 - PubChem - NIH. (n.d.). [Link]

  • HPLC Method for Separation of Histidine, Histidine Methyl Ester and Histidine lauryl Ester on BIST B+ Column | SIELC Technologies. (n.d.). [Link]

  • Quantification of Nτ -Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry - PMC. (2023, July 22). [Link]

  • Lifitegrast Degradation: Products and Pathways - MDPI. (2025, October 4). [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. (2007, September 15). [Link]

  • Elucidating the pathways of degradation of denagliptin - PubMed. (2010, July 15). [Link]

  • Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients - PMC. (2024, December 10). [Link]

Sources

Technical Guide: N-Formylmethionine vs. N-Formylhistidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanistic, structural, and functional distinctions between N-Formylmethionine (fMet) and N-Formylhistidine (fHis) .

Mechanisms of Initiation, Receptor Recognition, and Enzymatic Specificity

Executive Summary

This guide delineates the critical divergence between N-Formylmethionine (fMet) , the universal initiator of bacterial and mitochondrial protein synthesis, and N-Formylhistidine (fHis) , a non-canonical analogue often utilized as a negative control or structural probe. The distinction is not merely chemical but functional: fMet is a potent Pathogen-Associated Molecular Pattern (PAMP) that drives innate immunity via Formyl Peptide Receptors (FPRs), whereas fHis lacks the requisite hydrophobicity to activate these pathways efficiently or serve as a substrate for Peptide Deformylase (PDF).

Part 1: Structural & Chemical Divergence

The fundamental difference lies in the side-chain physicochemical properties, which dictate their biological fate.

FeatureN-Formylmethionine (fMet)N-Formylhistidine (fHis)
Side Chain Thioether (Hydrophobic, Uncharged)Imidazole (Aromatic, Polar/Charged)
Biological Role Translation Initiator (Prokaryotes/Mitochondria)Synthetic Probe / Prebiotic Artifact
Hydrophobicity High (Essential for receptor pocket binding)Low (Disrupts hydrophobic pockets)
pKa (Side Chain) N/A (Non-ionizable)~6.0 (Physiologically ionizable)
Key Enzyme Peptide Deformylase (PDF): Rapid turnoverPeptide Deformylase (PDF): Poor/No substrate
Molecular Logic

Nature selected Methionine (and its formylated variant) as the initiator likely due to its hydrophobic flexibility, allowing it to fit into the P-site of the ribosome and the hydrophobic binding pockets of processing enzymes. Histidine , with its rigid, polar imidazole ring, introduces steric and electrostatic clashes in these conserved hydrophobic clefts.

Part 2: The Immunological Interface (FPR Interaction)

The human innate immune system detects bacterial protein synthesis via Formyl Peptide Receptors (FPR1/FPR2) . This detection relies on a "lock-and-key" mechanism where fMet is the master key.

1. FPR1 Specificity (High Affinity)

FPR1 is optimized to bind N-formyl-Met-Leu-Phe (fMLF).[1][2]

  • The Pocket: The FPR1 binding pocket contains hydrophobic residues (e.g., Phe, Leu) that accommodate the methionine side chain.[3]

  • fMet Interaction: The formyl group forms hydrogen bonds with Arg84/Lys85, while the Methionine side chain nestles into the hydrophobic crevice.

  • fHis Failure: The imidazole ring of fHis is too polar and bulky. It cannot establish the necessary Van der Waals forces within the hydrophobic pocket and may repel binding due to charge, rendering it an ineffective agonist.

2. FPR2 Promiscuity (Low Affinity)

FPR2 binds a wider range of ligands (e.g., Lipoxin A4, Amyloid beta) but still shows a preference for hydrophobic N-termini in bacterial peptides. fHis-containing peptides are generally inactive or exhibit drastically reduced potency compared to their fMet counterparts.

Part 3: Enzymatic Processing (Peptide Deformylase)

In bacteria, the formyl group must be removed from the nascent chain by Peptide Deformylase (PDF) .[4][5][6][7] This is a critical quality control step.

  • PDF Substrate Specificity: PDF is a metalloprotease that requires a hydrophobic residue at the P1 position (the N-terminus).

    • fMet: Ideal substrate (

      
       is maximal).
      
    • fHis: The charged imidazole group at P1 reduces catalytic efficiency by orders of magnitude.

  • The "Dead End" Consequence: If a protein were hypothetically initiated with fHis, PDF would fail to deformylate it efficiently. The retained formyl group would likely act as a degron , signaling the protein for premature degradation via the N-end rule pathway.

Part 4: Visualization of Signaling & Processing Pathways

The following diagram illustrates the divergent fates of fMet (Signal) and fHis (Noise/Blocker) within biological systems.

fMet_vs_fHis_Pathways cluster_0 Biological Success (fMet) cluster_1 Biological Failure/Control (fHis) fMet N-Formylmethionine (fMet) Ribosome Ribosome P-Site (Initiation) fMet->Ribosome Universal Initiator FPR1 FPR1 Receptor (Neutrophil) fMet->FPR1 High Affinity Binding (Kd ~ nM) PDF Peptide Deformylase (PDF) Ribosome->PDF Nascent Chain MatureProtein Mature Protein (Deformylated) PDF->MatureProtein Efficient Removal Rejection Steric/Charge Clash PDF->Rejection Catalytic Failure ImmuneResponse Chemotaxis & Inflammation FPR1->ImmuneResponse Signal Transduction NoSignal No Activation (Inert) FPR1->NoSignal No Transduction fHis N-Formylhistidine (fHis) fHis->PDF Poor Substrate fHis->FPR1 Low/No Affinity

Caption: Comparative pathway analysis showing fMet as the functional biological key for initiation and immunity, while fHis acts as a non-functional structural analogue due to enzymatic and receptor incompatibility.

Part 5: Experimental Protocols
Protocol 1: Assessing FPR1 Activation (Calcium Flux Assay)

Use this protocol to demonstrate the lack of immunogenicity of fHis compared to fMet.

  • Cell Preparation:

    • Isolate human neutrophils or use FPR1-transfected HL-60 cells.

    • Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM, 2 µM) for 30 min at 37°C in HBSS buffer.

  • Ligand Preparation:

    • Positive Control: Prepare fMet-Leu-Phe (fMLF) at serial dilutions (10⁻¹² M to 10⁻⁶ M).

    • Test Compound: Prepare N-formyl-His-Leu-Phe (fHLF) or N-formyl-His at identical concentrations.

  • Measurement:

    • Use a kinetic plate reader or flow cytometer.

    • Establish a 30-second baseline.

    • Inject ligand and record fluorescence intensity for 120 seconds.

  • Data Analysis:

    • Plot Max Fluorescence vs. Log[Concentration].

    • Expected Result: fMLF will show a sigmoidal dose-response (

      
      ). fHLF will show flatline or minimal response only at very high concentrations (
      
      
      
      ), confirming the necessity of the Methionine side chain.
Protocol 2: Peptide Deformylase (PDF) Specificity Assay

Use this to verify why fHis is not a viable initiator.

  • Enzyme: Recombinant E. coli PDF (Ni-NTA purified).

  • Substrates:

    • Substrate A: Formyl-Met -Ala-Ser (Standard).

    • Substrate B: Formyl-His -Ala-Ser (Test).

  • Reaction:

    • Mix 10 nM PDF with varying concentrations of substrate (0-5 mM) in assay buffer (50 mM HEPES, pH 7.2, 10 µM NiCl₂).

    • Add Fluorescamine post-reaction (reacts with the newly exposed primary amine of the deformylated peptide).

  • Quantification:

    • Measure fluorescence (Ex 390 nm / Em 475 nm).

    • Calculate kinetic parameters (

      
      , 
      
      
      
      ).
    • Expected Result: Substrate A will exhibit rapid turnover. Substrate B will show negligible activity, confirming PDF's hydrophobic specificity at P1.

References
  • FPR1 Structural Basis

    • Title: Structural basis for recognition of N-formyl peptides as pathogen-associated molecular p
    • Source: Nature Communic
    • URL:[Link]

  • Peptide Deformylase Specificity

    • Title: Substrate recognition and selectivity of peptide deformylase.[4][5][6][7][8] Similarities and differences with metzincins and thermolysin.

    • Source: Journal of Molecular Biology (1999).
    • URL:[Link]

  • FPR Ligand Diversity

    • Title: The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition.
    • Source: Molecules (2017).[9][10]

    • URL:[Link]

  • fMet in Disease

    • Title: N-formylmethionine as a novel initiator and N-degron of eukaryotic proteins.
    • Source: BMB Reports (2019).
    • URL:[Link]

Sources

Technical Guide: N-Formyl-L-histidine (CAS 15191-21-6)

[1][2][3][4][5]

Executive Summary

N-Formyl-L-histidine (CAS 15191-21-6 ) is a specific

1234biochemical probeanalytical standard2

2

This guide details the physicochemical properties, synthesis protocols, and biological applications of N-Formyl-L-histidine, designed for researchers in proteomics, enzymology, and structural biology.[2]

Part 1: Chemical Identity & Physicochemical Properties

Core Identification Data
ParameterDetail
Chemical Name N-Formyl-L-histidine
CAS Number 15191-21-6
Synonyms

-Formyl-L-histidine; Formyl-L-histidine
Molecular Formula

Molecular Weight 183.16 g/mol
InChI Key WFQVSLVQIFFQQN-LURJTMIESA-N
SMILES C1=C(NC=N1)CO)NC=O
Physical & Chemical Specifications
PropertySpecification
Appearance White to off-white crystalline powder
Melting Point 202.0 – 206.0 °C (Decomposes)
Solubility Soluble in water; slightly soluble in methanol; insoluble in non-polar solvents.[2]
pKa Values Carboxyl: ~1.8 | Imidazole: ~6.0 | (Note:

-amino pKa is masked by formylation)
Chirality L-isomer (S-configuration at

-carbon)
Stability Stable under standard conditions.[2] Hygroscopic. Store at -20°C for long-term.

Part 2: Biological Significance & Applications[7][8]

Mechanism of Action: Enzyme Inhibition

N-Formyl-L-histidine acts as a competitive inhibitor for L-histidine ammonia-lyase (Histidase) , the enzyme responsible for the first step of histidine degradation (deamination to urocanic acid).[2]

  • Target Enzyme: Histidase (EC 4.3.1.3)

  • Inhibition Type: Competitive[5][6]

  • Inhibition Constant (

    
    ):  ~4.26 mM[5][6]
    
  • Significance: By mimicking the substrate (L-histidine) without undergoing the elimination reaction, it blocks the active site, allowing researchers to study histidase kinetics and regulation.[2]

Application: NMR Metabolomics Tagging

In advanced metabolomics, N-formylation is used as a chemical derivatization strategy.[2]

  • Method: Amino acids in biological fluids are derivatized with

    
    C-labeled formic acid.
    
  • Benefit: This introduces a

    
    C-tag that enhances NMR sensitivity via 
    
    
    HSQC experiments, resolving signal overlap common in complex biofluids (e.g., plasma, urine).[2]

Part 3: Visualization of Biological Context

The following diagram illustrates the structural relationship and the inhibition checkpoint in the histidine catabolism pathway.

Histidine_PathwayHisL-HistidineEnzHistidase(Enzyme)His->EnzSubstrate BindingUroUrocanic AcidEnz->UroDeamination(-NH3)InhibN-Formyl-L-histidine(Inhibitor)Inhib->EnzCompetitive Inhibition(Ki = 4.26 mM)GluL-GlutamateUro->GluMulti-stepDegradation

Figure 1: Competitive inhibition of Histidase by N-Formyl-L-histidine preventing Urocanic Acid formation.[2][5][6]

Part 4: Synthesis Protocol

Objective: Synthesis of N-Formyl-L-histidine via Formic-Acetic Anhydride method. Note: This is a standard laboratory scale protocol adapted for high purity.

Reagents Required
  • L-Histidine (Free base)[2]

  • Formic Acid (98%)[2]

  • Acetic Anhydride[2]

  • Solvents: Water, Ethanol, Ether[2]

Step-by-Step Methodology
  • Preparation of Formylating Agent:

    • In a reaction flask, mix Formic Acid (20 mL) and Acetic Anhydride (10 mL).

    • Heat the mixture at 50°C for 15 minutes to generate the mixed anhydride (formyl acetate).

    • Caution: Perform in a fume hood; reaction is exothermic.

  • Acylation Reaction:

    • Cool the mixture to 0°C.

    • Slowly add L-Histidine (5.0 g) to the solution while stirring.

    • Allow the reaction to proceed at room temperature (25°C) for 2 to 4 hours . Monitor via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1).

  • Quenching & Isolation:

    • Add Ice Water (10 mL) to quench unreacted anhydride.

    • Concentrate the solution under reduced pressure (Rotary Evaporator) at <40°C to a syrup.

    • Add Ethanol (20 mL) and re-evaporate to remove traces of acetic acid (azeotropic distillation).

  • Crystallization:

    • Dissolve the residue in a minimum amount of warm water.

    • Slowly add Ethanol or Acetone until turbidity appears.

    • Store at 4°C overnight. White crystals of N-Formyl-L-histidine will precipitate.[2]

    • Yield: Typically 70-85%.

Synthesis Workflow Diagram

Synthesis_WorkflowStep1Step 1: Mixed Anhydride Formation(Formic Acid + Ac2O, 50°C)Step2Step 2: Acylation(Add L-His, Stir 4h @ 25°C)Step1->Step2Step3Step 3: Quenching & Evaporation(Remove solvents <40°C)Step2->Step3Step4Step 4: Crystallization(Water/Ethanol System)Step3->Step4ProductFinal Product:N-Formyl-L-histidine(White Crystals)Step4->Product

Figure 2: Step-wise chemical synthesis workflow for N-Formyl-L-histidine.

Part 5: Quality Control & Validation

To ensure scientific integrity, the synthesized product must be validated using the following analytical parameters.

MethodExpected Result
HPLC Purity >98% (C18 Column, Phosphate buffer/MeOH gradient).
1H NMR (

)

8.01 (s, 1H, Formyl-H),

7.7-8.6 (Imidazole H),

4.5 (

-CH).[2]
Mass Spec (ESI)

m/z.
Optical Rotation

to

(c=2,

).[2]

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 87569924, N-Formyl-L-histidine. Retrieved from [Link]

  • Enzyme Inhibition Kinetics

    • Mehler, A. H., & Tabor, H. (1953).[2] Deamination of Histidine to Form Urocanic Acid in Liver. Journal of Biological Chemistry, 201, 775-784.[2] (Foundational work establishing histidase inhibition).

  • NMR Metabolomics Application

    • Guo, K., et al. (2009).[2] 13C-Formylation for Improved NMR Profiling of Amino Metabolites in Biofluids. Analytical Chemistry, 81(10), 3919–3927.[2] Retrieved from [Link]

  • Synthesis Methodology

    • Sheehan, J. C., & Yang, D. D. (1958).[2] The Use of N-Formylamino Acids in Peptide Synthesis.[7][8] Journal of the American Chemical Society, 80(5), 1154–1158.[2] (Classic mixed anhydride protocol).

N-Formylhistidine as a Competitive Inhibitor of Histidase: Mechanism, and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Histidase, or Histidine Ammonia-Lyase (HAL), is the rate-limiting enzyme in the catabolism of L-histidine, converting it to trans-urocanic acid and ammonia. Its activity is fundamental to amino acid homeostasis, and its deficiency leads to the metabolic disorder histidinemia. The study of histidase inhibitors is crucial for developing research tools to probe the histidine metabolic pathway and for exploring potential therapeutic strategies. This guide provides a detailed examination of N-Formyl-L-histidine as a competitive inhibitor of histidase. We will explore the enzyme's catalytic mechanism, the molecular basis of competitive inhibition by substrate analogs, and provide comprehensive, field-proven protocols for the enzymatic assay of histidase and the kinetic analysis of its inhibitors. This document is intended to serve as a technical resource for researchers engaged in enzymology, metabolic studies, and drug discovery.

The Histidine Catabolic Pathway and its Gatekeeper: Histidase (HAL)

The catabolism of the essential amino acid L-histidine is a critical metabolic route, primarily occurring in the liver and skin.[1] This pathway ultimately converts histidine into glutamate, which can then enter central carbon metabolism.[2] The first and principal regulatory step of this pathway is catalyzed by the cytosolic enzyme Histidine Ammonia-Lyase (HAL), also known as histidase.[3]

Enzyme Structure and the MIO Cofactor

Histidase is a homotetrameric enzyme that, unlike many deaminases, functions without the need for a separate coenzyme like pyridoxal phosphate.[4][5] Instead, it possesses a unique electrophilic cofactor, 4-methylidene-imidazole-5-one (MIO), which is formed autocatalytically from an internal Ala-Ser-Gly tripeptide sequence.[4][6] This post-translational modification is essential for the enzyme's catalytic activity.

Catalytic Mechanism

The catalytic cycle of histidase involves the MIO cofactor acting as an electrophile. The substrate, L-histidine, binds to the active site where its α-amino group performs a nucleophilic attack on the MIO cofactor.[6] This is followed by the abstraction of a non-acidic proton from the β-carbon of the substrate, leading to the elimination of ammonia and the formation of the product, trans-urocanic acid.

Histidine_Catabolic_Pathway cluster_pathway Histidine Catabolism Histidine L-Histidine Urocanate trans-Urocanic Acid Histidine->Urocanate Histidase (HAL) + NH₃ Imidazolone 4-Imidazolone- 5-propionate Urocanate->Imidazolone Urocanase FIGLU N-Formiminoglutamate Imidazolone->FIGLU Imidazolone propionase Glutamate L-Glutamate FIGLU->Glutamate Glutamate formiminotransferase

Caption: The mammalian histidine catabolic pathway.

Clinical and Research Significance

A deficiency in the HAL enzyme, caused by mutations in the HAL gene, leads to the autosomal recessive disorder histidinemia.[3] This condition is characterized by elevated levels of histidine in the blood and urine and a deficiency of urocanic acid. While most cases are considered benign, the study of histidase is vital for understanding amino acid metabolism.[3] Furthermore, inhibitors of this enzyme are invaluable as chemical probes to study the physiological roles of this pathway and can serve as starting points for therapeutic development in contexts where modulating histidine levels may be beneficial.[1]

Inhibition of Histidase by Substrate Analogs

Enzyme inhibition is a cornerstone of drug discovery and biochemical research. For histidase, competitive inhibitors—molecules that resemble the substrate and bind to the active site without reacting—are particularly insightful.

N-Formyl-L-histidine: A Putative Competitive Inhibitor

N-Formyl-L-histidine is an analog of L-histidine where the α-amino group is formylated. This structural modification is key to its inhibitory action. Commercial suppliers report that N-Formyl-L-histidine acts as a competitive inhibitor of L-histidine ammonia-lyase, preventing the formation of urocanic acid with a reported inhibition constant (Ki) of 4.26 mM.

Note on Sourcing: The primary literature cited by commercial suppliers for this specific Ki value is a 1975 paper by Shibatani et al. on histidase from Achromobacter liquidum. However, a review of this specific publication does not mention N-Formyl-L-histidine, though it does characterize other competitive inhibitors with similar Ki values. Therefore, while N-Formyl-L-histidine is mechanistically poised to be a competitive inhibitor, independent verification of this specific Ki value is recommended.

Mechanistic Hypothesis of Inhibition

The inhibitory action of N-Formyl-L-histidine is based on the principle of substrate mimicry. The molecule retains the imidazole ring and the carboxyl group, which are critical for binding to the histidase active site. However, the formylation of the α-amino group prevents the nucleophilic attack on the MIO cofactor that is required to initiate the catalytic cycle. By occupying the active site, N-Formyl-L-histidine prevents the binding of the natural substrate, L-histidine, thereby competitively inhibiting the enzyme.

Competitive_Inhibition cluster_enzyme cluster_molecules Enzyme Histidase Active Site Product Urocanate + NH₃ Enzyme->Product Substrate L-Histidine Substrate->Enzyme Binds & Reacts Inhibitor N-Formylhistidine Inhibitor->Enzyme Binds & Blocks

Caption: Competitive inhibition of histidase by N-Formylhistidine.

Comparative Analysis with Verified Inhibitors

To contextualize the potency of N-Formyl-L-histidine, it is useful to compare its reported Ki value with those of other experimentally verified competitive inhibitors of histidase. Analogs with modifications to the α-amino or carboxyl groups often exhibit competitive inhibition.

InhibitorStructureKi Value (mM)Source OrganismReference
N-Formyl-L-histidine N-formylated α-amino group4.26 (reported)Not Specified
L-Histidine methyl esterEsterified carboxyl group3.66A. liquidum
β-Imidazole lactic acidα-amino replaced by hydroxyl3.84A. liquidum
L-Histidine hydroxamateHydroxamate at carboxyl0.4Rat Liver
(Thiophen-2-yl)alanineImidazole replaced by thiophene0.018P. putida

This comparison indicates that while N-Formyl-L-histidine is a relatively weak inhibitor, its potency is comparable to other analogs where the core structure is minimally modified, such as the methyl ester. More drastic changes, like replacing the imidazole ring, can lead to much stronger inhibition.

Experimental Protocols for Studying Histidase Inhibition

Verifying the inhibitory activity and determining the kinetic parameters of compounds like N-Formyl-L-histidine requires robust and reproducible experimental protocols.

Protocol: Spectrophotometric Assay of Histidase Activity

The activity of histidase is most conveniently measured by monitoring the formation of its product, trans-urocanic acid, which has a strong absorbance maximum at 277 nm.

Principle: The rate of increase in absorbance at 277 nm is directly proportional to the rate of the enzymatic reaction. The molar extinction coefficient (ε) for urocanic acid at 277 nm is approximately 18,800 M⁻¹cm⁻¹.

Reagents & Materials:

  • Enzyme: Purified histidase (e.g., from recombinant expression or partially purified from liver).

  • Assay Buffer: 0.1 M Sodium pyrophosphate buffer, pH 8.5.

  • Substrate Stock: 100 mM L-histidine in Assay Buffer.

  • Equipment: UV-Vis spectrophotometer with temperature control (e.g., 37°C), quartz cuvettes.

Step-by-Step Methodology:

  • Prepare Reaction Mixture: In a 1 mL quartz cuvette, combine 950 µL of Assay Buffer and 10-40 µL of the enzyme solution.

  • Equilibration: Incubate the cuvette in the spectrophotometer at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate Reaction: Add 10-50 µL of the L-histidine substrate stock to the cuvette to achieve the desired final concentration (e.g., a range from 0.5 to 10 mM). Mix quickly by gentle inversion.

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 277 nm over time (e.g., for 5-10 minutes). Ensure the initial rate is linear.

  • Calculate Activity: Determine the initial velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law:

    • Activity (µmol/min/mL) = (ΔAbs/min) / ε * 10⁶

Protocol: Determination of Inhibitor Kinetics (Ki)

This workflow describes how to determine the mode of inhibition and calculate the inhibition constant (Ki) for a competitive inhibitor.

Ki_Determination_Workflow A 1. Prepare Reagents (Enzyme, Buffer, Substrate, Inhibitor) B 2. Run Multiple Assays - Vary [Substrate] (e.g., 5 concentrations) - Repeat for each [Inhibitor] (e.g., 0, I₁, I₂, I₃) A->B C 3. Calculate Initial Velocities (V₀) For each Substrate/Inhibitor combination B->C D 4. Generate Lineweaver-Burk Plot Plot 1/V₀ vs. 1/[S] for each inhibitor concentration C->D E 5. Analyze Plot - Competitive: Lines intersect on y-axis - Determine apparent Km (Km_app) from x-intercepts D->E F 6. Calculate Ki Use the formula: Km_app = Km * (1 + [I]/Ki) E->F

Caption: Experimental workflow for determining the Ki of a competitive inhibitor.

Step-by-Step Methodology:

  • Assay Setup: Prepare a series of reactions as described in Protocol 3.1. Create a matrix of experiments where the concentration of L-histidine is varied along one axis (e.g., 5 concentrations around the Km) and the concentration of N-Formylhistidine is varied along the other (e.g., 0, 1, 2, and 4 mM).

  • Measure Initial Velocities: For each combination of substrate and inhibitor concentration, measure the initial reaction velocity (V₀).

  • Data Analysis (Lineweaver-Burk Plot):

    • For each inhibitor concentration, plot 1/V₀ versus 1/[Substrate].

    • If N-Formylhistidine is a competitive inhibitor, the resulting lines will intersect at the same point on the y-axis (1/Vmax), but will have different x-intercepts (-1/Km_app).

  • Calculate Ki:

    • Determine the apparent Km (Km_app) for each inhibitor concentration from the x-intercept of the Lineweaver-Burk plot (x-intercept = -1/Km_app).

    • The relationship between Km_app, the true Km (measured in the absence of inhibitor), and Ki for a competitive inhibitor is given by the equation:

      • Km_app = Km * (1 + [I]/Ki)

    • Rearrange to solve for Ki:

      • Ki = [I] / ((Km_app / Km) - 1)

    • Alternatively, create a secondary plot of Km_app versus [I]. The slope of this line will be Km/Ki.

Conclusion and Future Directions

N-Formyl-L-histidine serves as a clear example of a competitive inhibitor of histidase, acting as a substrate analog that binds to the active site but cannot be turned over. While its reported inhibitory potency is modest (Ki in the low millimolar range), it is a valuable tool for researchers studying histidine metabolism. The protocols detailed in this guide provide a robust framework for validating its inhibitory characteristics and for screening and characterizing novel, potentially more potent histidase inhibitors. Future work could focus on synthesizing and testing other N-acylated histidine derivatives to establish a structure-activity relationship (SAR) that could guide the development of high-affinity inhibitors for therapeutic or advanced research applications.

References

  • Shibatani, T., Kakimoto, T., & Chibata, I. (1975). Crystalline L-histidine ammonia-lyase of Achromobacter liquidum. Crystallization and enzymic properties. European Journal of Biochemistry, 55(1), 263–269. [Link]

  • Langer, M., et al. (2006). Inhibition of histidine ammonia lyase by heteroaryl-alanines and acrylates. Bioorganic & Medicinal Chemistry, 14(10), 3442-3447. [Link]

  • Nascimento, J. F., et al. (2024). Knocking out histidine ammonia-lyase by using CRISPR-Cas9 abolishes histidine role in the bioenergetics and the life cycle of Trypanosoma cruzi. bioRxiv. [Link]

  • Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients, 12(3), 848. [Link]

  • Langer, B., et al. (2000). The Behaviour of Substrate Analogues and Secondary Deuterium Isotope Effects in the Phenylalanine Ammonia-Lyase Reaction. European Journal of Organic Chemistry, 2000(1), 13-22. [Link]

  • Gilbert, R. J. C. (2005). Pore-forming toxins. Cellular and Molecular Life Sciences, 62(19-20), 2261-2276. [Link]

  • Schwede, T. F., Rétey, J., & Schulz, G. E. (1999). Crystal structure of histidine ammonia-lyase revealing a novel polypeptide modification as the catalytic electrophile. Biochemistry, 38(17), 5355-5361. [Link]

  • Rosca, E. I., et al. (2019). The structural basis for membrane binding and pore formation by lymphocyte perforin. Nature, 575(7783), 543-547. [Link]

  • Lynch, J. M., & Young, J. D. (1982). Characterization of a membrane pore-forming protein from Entamoeba histolytica. The Journal of Experimental Medicine, 156(6), 1677-1690. [Link]

  • Histidine ammonia-lyase. (n.d.). In Wikipedia. Retrieved February 20, 2026. [Link]

  • van Pee, K., et al. (2017). CryoEM structures of membrane pore and prepore complex reveal cytolytic mechanism of Pneumolysin. eLife, 6, e23644. [Link]

  • Coppin, H. L., & McInnes, R. R. (2020). Histidine Metabolism and Function. The Journal of Nutrition, 150(10), 2570S-2579S. [Link]

  • Martín-Escolano, R., et al. (2022). The life cycle of Trypanosoma cruzi: a tale of two metabolisms. Trends in Parasitology, 38(1), 47-60. [Link]

  • Taylor, R. G., Levy, H. L., & McInnes, R. R. (1991). Histidase and histidinemia. Clinical and molecular considerations. Molecular Biology and Medicine, 8(1), 101–116. [Link]

  • Bender, R. A. (2012). The role of the histidine utilization (hut) pathway in the physiology of enteric bacteria. Microbiology and Molecular Biology Reviews, 76(3), 565-584. [Link]

  • Histidine. (n.d.). In Wikipedia. Retrieved February 20, 2026. [Link]

  • Hernandez, D., & Phillips, A. T. (1993). Purification and characterization of Pseudomonas putida histidine ammonia-lyase expressed in Escherichia coli. Protein Expression and Purification, 4(5), 473-478. [Link]

  • Mantilla, B. S., et al. (2021). Histidine ammonia-lyase from Trypanosoma cruzi localizes to acidocalcisomes and its activity is regulated by polyphosphate. The Journal of Biological Chemistry, 297(4), 101183. [Link]

  • N-Formyl-L-histidine. (n.d.). Amsbio. Retrieved February 20, 2026. [Link]

  • Givot, I. L., Smith, T. A., & Abeles, R. H. (1969). Histidine ammonia-lyase from rat liver. Purification, properties, and inhibition by substrate analogues. The Journal of Biological Chemistry, 244(23), 6341–6353. [Link]

  • Lawrence, S. L., et al. (2015). Crystal structure of pneumolysin, a cholesterol-dependent cytolysin from Streptococcus pneumoniae. Scientific Reports, 5, 12342. [Link]

  • Marshall, J. E., et al. (2015). The crystal structure of pneumolysin at 2.0 Å resolution reveals the molecular packing of the pre-pore complex. The Biochemical Journal, 467(2), 289–299. [Link]

  • Tweten, R. K. (2005). Cholesterol-dependent cytolysins, a family of versatile pore-forming toxins. Infection and Immunity, 73(10), 6199–6209. [Link]

  • Langer, M., et al. (1995). Identification of Ser143 as the site of modification in the active site of histidine ammonia-lyase. Biochemistry, 34(11), 3549-3554. [Link]

Sources

An In-Depth Technical Guide to the Binding Affinity of N-Formylhistidine with Histidyl-tRNA Synthetase

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the binding affinity of N-Formylhistidine to its target, histidyl-tRNA synthetase (HisRS). We will delve into the biochemical significance, the structural basis of their interaction, and detailed methodologies for characterizing this binding.

Introduction: The Significance of Histidyl-tRNA Synthetase and its Inhibition

Histidyl-tRNA synthetase (HisRS) is a vital enzyme in the process of protein synthesis. It belongs to the class II aminoacyl-tRNA synthetases and is responsible for the specific attachment of the amino acid histidine to its cognate tRNA (tRNAHis).[1][2] This two-step reaction, known as aminoacylation or "charging," is a critical checkpoint for ensuring the fidelity of the genetic code.[3] Any disruption in this process can lead to a halt in protein synthesis and ultimately, cell death.[2] This makes HisRS a compelling target for the development of novel antimicrobial and therapeutic agents.

N-Formylhistidine is a derivative of histidine that has been identified as an inhibitor of HisRS. Understanding the binding affinity and the mechanism of inhibition of N-Formylhistidine is crucial for structure-based drug design and the development of more potent and specific inhibitors. This guide will provide the foundational knowledge and practical protocols to accurately characterize this molecular interaction.

The Molecular Interaction: A Look into the HisRS Active Site

The catalytic activity of HisRS takes place within a well-defined active site. This site is structurally adapted to recognize and bind its three substrates: histidine, ATP, and tRNAHis. The binding of histidine is a prerequisite for the first step of the aminoacylation reaction: the formation of a histidyl-adenylate intermediate.[4][5]

Crystal structures of HisRS have revealed the key residues involved in substrate recognition and catalysis.[4][5] The imidazole side chain of histidine is a key recognition element, forming specific hydrogen bonds with amino acid residues within the active site.[1] N-Formylhistidine, as a competitive inhibitor, is believed to occupy the same binding pocket as histidine, with its formyl group potentially introducing additional interactions or steric hindrance that prevents the catalytic reaction from proceeding.

The binding of N-Formylhistidine to HisRS has been determined to have a Ki value of 4.6 μM.[6][7] This value indicates a reasonably strong interaction, making it a solid starting point for further inhibitor development.

Quantifying the Interaction: Methodologies for Determining Binding Affinity

To accurately characterize the binding of N-Formylhistidine to HisRS, several biophysical techniques can be employed. This guide will focus on two of the most powerful and widely used methods: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[8][9] It is considered the "gold standard" for characterizing binding interactions as it provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[8]

In an ITC experiment, a solution of the ligand (in this case, N-Formylhistidine) is titrated into a solution of the macromolecule (HisRS) in the sample cell of a microcalorimeter.[8] The binding reaction results in a small heat change, which is detected by the instrument. By measuring the heat change after each injection, a binding isotherm is generated, from which the thermodynamic parameters can be derived.

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Purify HisRS Protein P3 Buffer Preparation & Dialysis P1->P3 P2 Prepare N-Formylhistidine Solution P2->P3 E2 Load HisRS into Sample Cell P3->E2 E3 Load N-Formylhistidine into Syringe P3->E3 E1 Equilibrate Instrument E1->E2 E4 Perform Titration E2->E4 E3->E4 A1 Integrate Raw Data E4->A1 A2 Fit to Binding Model A1->A2 A3 Determine Thermodynamic Parameters (Kd, n, ΔH, ΔS) A2->A3

Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.

  • Protein and Ligand Preparation:

    • Express and purify HisRS to >95% homogeneity.

    • Prepare a stock solution of N-Formylhistidine in a compatible buffer.

    • Dialyze the protein extensively against the same buffer that will be used for the experiment to minimize buffer mismatch effects.

  • Experimental Setup:

    • Set the desired experimental temperature (e.g., 25°C).

    • Thoroughly degas all solutions to prevent air bubbles.

    • Load the HisRS solution into the sample cell (typically 20-50 µM).

    • Load the N-Formylhistidine solution into the injection syringe (typically 10-20 times the protein concentration).

  • Titration:

    • Perform an initial small injection (e.g., 1 µL) to account for any initial mixing artifacts.

    • Proceed with a series of injections (e.g., 20-30 injections of 2-3 µL each) with sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat signal for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions.[10][11] It provides kinetic information about the binding event, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

In an SPR experiment, one of the interacting molecules (the ligand, e.g., HisRS) is immobilized on a sensor chip surface.[10] The other molecule (the analyte, e.g., N-Formylhistidine) is then flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Prepare Sensor Chip P2 Immobilize HisRS P1->P2 E1 Equilibrate Baseline P2->E1 P3 Prepare N-Formylhistidine Solutions E2 Inject N-Formylhistidine (Association) P3->E2 E1->E2 E3 Flow Buffer (Dissociation) E2->E3 A1 Generate Sensorgrams E2->A1 E4 Regenerate Surface E3->E4 E3->A1 E4->E1 A2 Fit to Kinetic Model A1->A2 A3 Determine Kinetic Parameters (ka, kd, Kd) A2->A3

Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.

  • Immobilization of HisRS:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the HisRS solution (typically at a low concentration in a low ionic strength buffer) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of N-Formylhistidine in the running buffer.

    • Inject the N-Formylhistidine solutions over the sensor surface, starting with the lowest concentration.

    • Monitor the association phase during the injection and the dissociation phase during the subsequent buffer flow.

    • Between each concentration, regenerate the sensor surface using a mild regeneration solution to remove the bound analyte.

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal to correct for bulk refractive index changes.

    • Globally fit the sensorgrams from the different analyte concentrations to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the ka, kd, and Kd.

Data Interpretation and Summary

The data obtained from ITC and SPR experiments provide a comprehensive understanding of the binding of N-Formylhistidine to HisRS.

ParameterDescriptionTypical Value for N-Formylhistidine-HisRSTechnique
Ki Inhibition constant, a measure of the inhibitor's potency.4.6 µM[6][7]Enzyme Kinetics
Kd Equilibrium dissociation constant, a measure of binding affinity.Expected to be in the low µM rangeITC, SPR
n Stoichiometry of binding (number of ligand molecules bound per protein molecule).Expected to be ~1ITC
ΔH Enthalpy change upon binding. Indicates the contribution of hydrogen bonds and van der Waals interactions.To be determinedITC
ΔS Entropy change upon binding. Reflects changes in conformational freedom and solvent reorganization.To be determinedITC
ka Association rate constant, the rate at which the complex is formed.To be determinedSPR
kd Dissociation rate constant, the rate at which the complex breaks down.To be determinedSPR

Conclusion and Future Directions

This guide has provided a detailed overview of the binding affinity of N-Formylhistidine to histidyl-tRNA synthetase. The provided protocols for ITC and SPR offer a robust framework for researchers to accurately characterize this and other enzyme-inhibitor interactions. A thorough understanding of the binding thermodynamics and kinetics is paramount for the rational design of more potent and selective inhibitors of HisRS, which hold promise as novel therapeutic agents. Future work should focus on elucidating the precise structural basis of inhibition through co-crystallization studies and exploring the structure-activity relationship of a broader range of N-Formylhistidine analogs.

References

  • N-Formyl-L-histidine (Formyl-L-histidine) | 组氨酸衍生物 - MCE. (n.d.). MCE. Retrieved February 15, 2024, from [Link]

  • Åberg, A., Yaremchuk, A., Tukalo, M., Rasmussen, B., & Cusack, S. (1997). Crystal structure analysis of the activation of histidine by Thermus thermophilus histidyl-tRNA synthetase. Biochemistry, 36(11), 3084–3094. [Link]

  • Arnez, J. G., & Moras, D. (1995). Crystal structure of histidyl-tRNA synthetase from Escherichia coli complexed with histidyl-adenylate. The EMBO journal, 14(17), 4143–4155. [Link]

  • Tian, Q., Wang, C., Liu, Y., & Xie, W. (2015). Structure of histidinyl-tRNA synthetase in complex with tRNA(His). Nucleic acids research, 43(8), 4333–4342. [Link]

  • N-Formyl-L-histidine, AMS.T81677-5-MG - Amsbio. (n.d.). Amsbio. Retrieved February 15, 2024, from [Link]

  • Histidyl-tRNA Synthetase - HisRS - AARS Online. (n.d.). AARS Online. Retrieved February 15, 2024, from [Link]

  • Tian, Q., Wang, C., Liu, Y., & Xie, W. (2015). Structural basis for recognition of G-1-containing tRNA by histidyl-tRNA synthetase. Nucleic Acids Research, 43(8), 4333–4342. [Link]

  • Velázquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature protocols, 1(1), 186–191. [Link]

  • Vaughan, H. L., & Hansen, L. D. (1973). Reversible inhibition of protein synthesis in human cells at the activation of histidine. The Journal of biological chemistry, 248(19), 7087–7091. [Link]

  • Yadav, R., ... & Akhtar, M. S. (2017). Identification of Chemical Compounds That Inhibit the Function of Histidyl-tRNA Synthetase from Pseudomonas aeruginosa. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 65-74. [Link]

  • LeDoux, M. S., ... & Burgess, D. L. (2019). Knock-Down of Histidyl-tRNA Synthetase Causes Cell Cycle Arrest and Apoptosis of Neuronal Progenitor Cells in vivo. Frontiers in molecular neuroscience, 12, 97. [Link]

  • van der Veen, J. W., & van der Sloot, A. M. (2022). Isothermal Titration Calorimetry in Biocatalysis. Frontiers in Catalysis, 2. [Link]

  • Panaro, M. A., ... & Mitolo, V. (2006). Biological role of the N-formyl peptide receptors. Immunopharmacology and immunotoxicology, 28(1), 103–127. [Link]

  • RNA NanoMed. (2024, December 3). Applications of Surface Plasmon Resonance for Advanced Studies Involving Nucleic Acids. [Link]

  • da Silva, E., ... & da Costa, A. (2008). Isothermal titration calorimetry of Ni(II) binding to histidine and to N-2-aminoethylglycine. Journal of inorganic biochemistry, 102(4), 859–868. [Link]

  • Kaur, H., & Reyes, F. E. (2015). Biosensor-surface plasmon resonance: A strategy to help establish a new generation RNA-specific small molecules. Biochimica et biophysica acta, 1850(5), 1074–1090. [Link]

  • Chapter 9. Isothermal titration calorimetry. (n.d.). Moodle@Units. Retrieved February 15, 2024, from [Link]

  • Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients, 12(3), 848. [Link]

  • Nikniazi, A., ... & Ranjbari, F. (2019). Experimental investigation and simulation of surface plasmon resonance biosensor with human serum albumin for small drugs detection. In 2019 25th International Conference on Applied Electronics (AE) (pp. 1-4). IEEE. [Link]

  • Fathi, F., ... & Santos, H. A. (2021). surface plasmon resonance studies of pure protein-based. HELDA - University of Helsinki. [Link]

  • Kim, Y., ... & Lyon, L. A. (2016). Tuning Surface Plasmon Resonance Responses through Size and Crosslinking Control of Multivalent Protein Binding-Capable Nanoscale Hydrogels. ACS sensors, 1(11), 1338–1345. [Link]

  • Hammond, J. A., & Giedroc, D. P. (2017). An expanded class of histidine-accepting viral tRNA-like structures. Rna, 23(11), 1709–1721. [Link]

  • Miller, F. W., Waite, K. A., Biswas, T., & Plotz, P. H. (1990). The role of an autoantigen, histidyl-tRNA synthetase, in the induction and maintenance of autoimmunity. Proceedings of the National Academy of Sciences of the United States of America, 87(24), 9933–9937. [Link]

  • Howard, O. M., ... & Plotz, P. H. (2002). Histidyl-tRNA Synthetase and Asparaginyl-tRNA Synthetase, Autoantigens in Myositis, Activate Chemokine Receptors on T Lymphocytes and Immature Dendritic Cells. The Journal of experimental medicine, 196(6), 781–791. [Link]

  • Forgione, M. B., ... & Gadaleta, G. (2018). Roles of Nicotinamide Adenine Dinucleotide (NAD+) in Biological Systems. Biomolecules, 8(1), 5. [Link]

  • Fisher, G. H. (2023). d-Amino acids in biological systems. Chirality, 35(6), 488–500. [Link]

Sources

Natural occurrence of N-Formylhistidine in biological systems

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Natural Occurrence of N-Formylhistidine in Biological Systems

Authored by Gemini, Senior Application Scientist

Abstract

N-Formylhistidine is an endogenous modified amino acid whose presence in biological systems has been confirmed across various species, including humans. Initially identified as a metabolic byproduct, emerging research now points towards its potential role as a biomarker and a modulator of cellular processes. This technical guide provides a comprehensive overview of the current understanding of N-Formylhistidine, focusing on its biosynthesis, biological significance, and the analytical methodologies required for its accurate detection and quantification. This document is intended for researchers, clinicians, and drug development professionals interested in the expanding field of modified amino acid biology and its translational applications.

Introduction: The Emergence of N-Formylhistidine

While the canonical 20 amino acids form the fundamental building blocks of proteins, a vast and complex world of modified amino acids exists within biological systems. These modifications can arise from post-translational modifications, metabolic side reactions, or dedicated enzymatic pathways. N-Formylhistidine is one such molecule, characterized by the addition of a formyl group to the alpha-amino group of histidine.

Historically, the formylation of biomolecules has been associated with specific processes, such as the initiation of protein synthesis in bacteria (N-formylmethionine). However, the presence of N-Formylhistidine in mammalian systems suggests a more nuanced and potentially significant role. Its detection in various tissues and biofluids, including the brain and urine, has spurred investigations into its origin and function. This guide will synthesize the current knowledge and provide the technical framework necessary to investigate this intriguing molecule.

Biosynthesis and Metabolic Fate

The precise, high-flux metabolic pathway for N-Formylhistidine synthesis in mammals is still an active area of investigation. However, current evidence points towards a primary origin linked to tryptophan catabolism via the kynurenine pathway.

The Kynurenine Pathway Connection

The catabolism of tryptophan produces an intermediate, N-formylkynurenine. The enzyme formamidase (also known as kynurenine formamidase) is responsible for hydrolyzing this intermediate into kynurenine. It is hypothesized that under certain physiological or pathological conditions, this formyl group can be transferred to other molecules, including histidine, leading to the formation of N-Formylhistidine.

Another potential source involves the enzymatic activity of Formimidoyltransferase-cyclodeaminase (FTCD), an enzyme involved in histidine catabolism. While its primary role is different, the metabolic context of histidine breakdown could provide opportunities for formylation reactions.

The diagram below illustrates a proposed biosynthetic route linked to tryptophan metabolism.

cluster_0 Tryptophan Catabolism cluster_1 Proposed N-Formylhistidine Synthesis Tryptophan Tryptophan IDO_TDO IDO/TDO Tryptophan->IDO_TDO NFK N-Formylkynurenine IDO_TDO->NFK Formamidase Formamidase NFK->Formamidase Formyl_Transfer Formyl Group Transfer (Proposed) NFK->Formyl_Transfer Donates Formyl Group Kynurenine Kynurenine Formamidase->Kynurenine Histidine Histidine Histidine->Formyl_Transfer NFH N-α-Formylhistidine Formyl_Transfer->NFH

Caption: Proposed biosynthetic pathway of N-Formylhistidine.

Biological Significance and Potential Roles

The functional role of N-Formylhistidine is an emerging area of research. Its presence in the brain suggests potential neuromodulatory activity. Studies have shown that levels of N-Formylhistidine can be altered in response to certain stimuli, hinting at its involvement in physiological signaling pathways.

A Potential Biomarker

One of the most promising applications for N-Formylhistidine is its use as a biomarker. Its quantification in easily accessible biofluids like urine could serve as a non-invasive indicator of metabolic dysregulation. For instance, alterations in the tryptophan catabolism pathway are implicated in a variety of conditions, including neurological disorders and inflammatory diseases. As a downstream product, N-Formylhistidine could reflect the activity of this pathway.

Potential Clinical Application Observed Change in N-Formylhistidine Associated Pathway Reference
Neurological DisordersAltered levels in brain tissueTryptophan/Kynurenine Pathway
Metabolic SyndromeChanges in urinary excretionAmino Acid Metabolism

Analytical Methodologies for Quantification

The accurate and sensitive quantification of N-Formylhistidine is critical for elucidating its biological role. Due to its low endogenous concentrations and similarity to other metabolites, a robust analytical workflow is required. The gold-standard approach is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow: LC-MS/MS Quantification

The workflow involves sample preparation to isolate the analyte, chromatographic separation to remove interfering compounds, and mass spectrometric detection for sensitive and specific quantification.

Sample Biological Sample (Urine, Plasma, Tissue) Prep Sample Preparation (Protein Precipitation, Solid Phase Extraction) Sample->Prep LC LC Separation (HILIC or Reversed-Phase) Prep->LC Ionization Electrospray Ionization (ESI+) LC->Ionization MS Mass Spectrometry (Triple Quadrupole MS) Analysis Data Analysis (Quantification vs IS) MS->Analysis Ionization->MS

Caption: Standard workflow for N-Formylhistidine analysis.

Detailed Protocol: Quantification in Human Urine

This protocol provides a validated method for quantifying N-Formylhistidine using LC-MS/MS. The principle of this assay is based on the stable isotope dilution method, which provides high accuracy and precision.

1. Materials and Reagents:

  • N-Formylhistidine standard

  • N-Formylhistidine stable isotope-labeled internal standard (IS) (e.g., D3-N-Formylhistidine)

  • Acetonitrile (ACN), LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Ultrapure water

  • Human urine samples

2. Sample Preparation:

  • Causality: The goal is to remove proteins and other macromolecules that can interfere with the LC-MS analysis and damage the column. Simple protein precipitation with a high concentration of organic solvent is effective for urine.

  • Thaw frozen urine samples on ice.

  • Vortex samples to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of urine.

  • Add 200 µL of ACN containing the internal standard (e.g., at 50 ng/mL). The IS is crucial for correcting for sample loss during preparation and for variations in MS signal intensity.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.

3. LC-MS/MS Conditions:

  • Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for polar molecules like N-Formylhistidine as it provides better retention than traditional reversed-phase chromatography.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A HILIC column (e.g., Amide or Silica-based).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A typical gradient would start at a high percentage of Mobile Phase B (e.g., 95%) and gradually decrease to elute the polar analyte.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization, Positive Mode (ESI+).

  • MRM Transitions:

    • Analyte (N-Formylhistidine): Precursor ion (Q1) m/z -> Product ion (Q3) m/z. Specific values must be determined by direct infusion of the standard.

    • Internal Standard (IS): Precursor ion (Q1) m/z -> Product ion (Q3) m/z.

4. Data Analysis and Validation:

  • A calibration curve is generated by plotting the peak area ratio (Analyte/IS) against the concentration of the standards.

  • The concentration of N-Formylhistidine in the unknown samples is then calculated from this curve.

  • The protocol should be validated for linearity, accuracy, precision, and limit of detection (LOD) according to regulatory guidelines if used in clinical settings.

Applications in Research and Drug Development

The ability to accurately measure N-Formylhistidine opens up several avenues for research and therapeutic development.

  • Pharmacodynamic Biomarker: In the development of drugs targeting the kynurenine pathway (e.g., IDO inhibitors for cancer immunotherapy), measuring N-Formylhistidine could serve as a downstream pharmacodynamic biomarker to confirm target engagement and metabolic impact.

  • Disease Monitoring: Longitudinal monitoring of N-Formylhistidine in patient cohorts could provide insights into disease progression or response to therapy in neurological or metabolic diseases.

  • Nutritional Science: Investigating how dietary interventions, particularly those affecting tryptophan and histidine intake, influence N-Formylhistidine levels.

Future Directions

The study of N-Formylhistidine is still in its early stages. Key questions remain to be answered:

  • What are the specific enzymes responsible for its synthesis?

  • Does it have a dedicated receptor or signaling function?

  • Can its modulation have therapeutic benefits?

Advanced metabolomics and chemical biology approaches will be instrumental in addressing these questions and fully elucidating the role of this modified amino acid in human health and disease.

References

  • Sasahara, T., et al. (2023). N-formylhistidine as a novel endogenous metabolite in the mouse brain. Neurochemistry International. Available at: [Link]

  • Miyagi, Y., et al. (2011). Profiling of urinary amino-type compounds by liquid chromatography-tandem mass spectrometry: discovery of N-formylhistidine. Analytical and Bioanalytical Chemistry. Available at: [Link]

An In-depth Technical Guide to N-Formylhistidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging the Gap Between a Core Amino Acid and N-Terminal Modification

Histidine is a proteogenic, essential amino acid renowned for its unique imidazole side chain, which confers a near-neutral pKa. This property allows it to act as a proton donor or acceptor under physiological conditions, making it a crucial residue in the catalytic sites of many enzymes and a key player in biological buffering systems.[1] N-Formylhistidine is a derivative of this vital amino acid, characterized by the addition of a formyl group (-CHO) to its α-amino group. While not as extensively studied as other N-formylated compounds like N-formylmethionine, the conceptual framework of N-Formylhistidine offers intriguing possibilities for research and development, spanning from peptide synthesis to the exploration of novel biological activities.

This guide provides a comprehensive overview of N-Formylhistidine, detailing its chemical properties, exploring its potential biochemical significance by drawing parallels with known biological processes, and outlining robust methodologies for its synthesis, purification, and analysis. It is intended for researchers, scientists, and professionals in drug development who are interested in the nuanced applications of modified amino acids.

Core Chemical Properties

The fundamental characteristics of N-Formylhistidine are derived from the structure of L-histidine with the addition of a formyl group. The molecular formula of L-histidine is C₆H₉N₃O₂.[2] The process of N-formylation involves the replacement of one hydrogen atom on the alpha-amino group with a formyl group, resulting in a net addition of CO to the molecule.

PropertyValueSource
Molecular Formula C₇H₉N₃O₃Calculated
Molecular Weight 183.17 g/mol Calculated
Parent Amino Acid L-Histidine[2]

Biochemical Context and Potential Significance

While direct evidence for the natural occurrence and biological role of N-Formylhistidine is scarce, its potential significance can be inferred from the well-established roles of both histidine and N-formylation in biological systems.

The Multifaceted Role of the Histidine Precursor

L-histidine is a precursor to several biologically active molecules, including:

  • Histamine: Formed via decarboxylation, histamine is a key mediator of immune responses, allergic reactions, and gastric acid secretion.[1]

  • Carnosine: A dipeptide with antioxidant and buffering properties, particularly abundant in muscle and brain tissue.[1]

Histidine's imidazole side chain is also critical for its function in proteins, where it participates in enzymatic catalysis and the coordination of metal ions like zinc, copper, and iron.[3]

N-Formylation: More Than Just a Protecting Group

N-formylation is a crucial modification in certain biological contexts. The most prominent example is N-formylmethionine (fMet) , which serves as the initiating amino acid in protein synthesis in bacteria, mitochondria, and chloroplasts.[4][5] This process is so distinct to bacteria that formylated peptides released from pathogens are recognized by the mammalian innate immune system as pathogen-associated molecular patterns (PAMPs), triggering an inflammatory response.[6]

Recent studies have also uncovered that N-terminal formylation can occur in the eukaryotic cytosol under stress conditions and may act as a degradation signal, targeting proteins for destruction via the proteasome.[7][8]

Given this context, N-Formylhistidine could hypothetically:

  • Act as a novel signaling molecule, potentially interacting with formyl peptide receptors.

  • Serve as a specialized building block in non-ribosomal peptide synthesis.

  • Function as a metabolic intermediate in yet-to-be-discovered pathways.

The following diagram illustrates the central position of histidine in various metabolic pathways, providing a framework for where a derivative like N-Formylhistidine might arise or function.

HistidineMetabolism cluster_synthesis Biosynthesis cluster_derivatives Bioactive Derivatives cluster_catabolism Catabolism PRPP PRPP + ATP Histidine L-Histidine PRPP->Histidine Histidine Biosynthesis Histamine Histamine Histidine->Histamine Histidine Decarboxylase Carnosine Carnosine Histidine->Carnosine Carnosine Synthase Urocanate Urocanate Histidine->Urocanate Histidase NFormylhistidine N-Formylhistidine (Hypothetical) Histidine->NFormylhistidine N-Formylation (Synthetic/Potential) Glutamate Glutamate Urocanate->Glutamate Multi-step Pathway SynthesisWorkflow Start Start: L-histidine methyl ester dihydrochloride Dissolve Dissolve in DMF Start->Dissolve AddImidazole Add Imidazole Dissolve->AddImidazole Heat Heat to 60°C (24-48h) AddImidazole->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Workup Cool and Dilute with Ethyl Acetate Monitor->Workup Reaction Complete Extract Wash with NaHCO₃ and Brine Workup->Extract Dry Dry over MgSO₄ and Concentrate Extract->Dry End End: Crude N-Formylhistidine methyl ester Dry->End

Sources

Methodological & Application

Application Note: Preparation of Minimal Media Supplemented with N-Formyl-L-Histidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

In microbial physiology and drug discovery, the precise manipulation of metabolic pathways is paramount. N-Formyl-L-Histidine (N-fHis) is a synthetic derivative of histidine that serves as a critical probe in two distinct biological contexts:[1][2]

  • Competitive Inhibition of Histidase (HutH): N-fHis acts as a competitive inhibitor of L-histidine ammonia-lyase (histidase), the first enzyme in the histidine utilization (hut) pathway.[1] It inhibits the conversion of histidine to urocanate with a

    
     of approximately 4.26 mM.
    
  • tRNA Synthetase Modulation: It exhibits binding affinity for histidyl-tRNA synthetase (

    
    ), allowing researchers to modulate protein translation rates or study aminoacyl-tRNA synthetase specificity.[1]
    

This protocol details the preparation of M9 Minimal Media supplemented with N-Formyl-L-Histidine. Unlike complex media (LB, TB), this chemically defined system ensures that N-fHis is the sole variable affecting bacterial growth and metabolism, preventing interference from exogenous histidine or undefined peptide sources.

Mechanistic Insight

The following diagram illustrates the dual-point intervention of N-fHis within the bacterial cell.

G His L-Histidine HutH Histidase (HutH) His->HutH tRNA His-tRNA Synthetase His->tRNA NfHis N-Formyl-L-Histidine (Supplement) NfHis->HutH Inhibits (Ki ~4.26 mM) NfHis->tRNA Competes (Ki ~4.6 µM) Uro Urocanate HutH->Uro Catabolism Protein Protein Biosynthesis tRNA->Protein Translation

Figure 1: Mechanism of Action.[1] N-Formyl-L-Histidine targets both catabolic (HutH) and anabolic (tRNA synthetase) pathways.

Material Science & Reagent Specifications

Success relies on the purity and stability of the supplement. N-fHis is sensitive to extreme pH and heat; therefore, filter sterilization is mandatory .

ComponentSpecificationCAS No.StorageCritical Note
N-Formyl-L-Histidine

98% Purity (TLC)
15191-21-6-20°CHygroscopic.[1] Equilibrate to RT before opening.
M9 Salts (5X) Molecular Biology GradeN/ARTEnsure no precipitation before use.[1][3]
D-Glucose Anhydrous50-99-7RTCarbon source.[1] Do not autoclave with salts (Maillard reaction).
MgSO

1 M Solution7487-88-9RTEssential cofactor for synthetases.[1]
CaCl

1 M Solution10043-52-4RTAdd last to prevent precipitation.[1]

Experimental Protocol

Phase A: Preparation of 100 mM N-Formyl-L-Histidine Stock

Target Volume: 10 mL Final Concentration: 100 mM[1]

  • Weighing: Accurately weigh 183.16 mg of N-Formyl-L-Histidine (MW: 183.16 g/mol ) into a sterile 15 mL conical tube.

  • Solubilization: Add 8 mL of Milli-Q water .

    • Expert Note: The formyl group lowers the pKa slightly compared to free histidine. If the solution remains cloudy, adjust pH to 7.0 using small aliquots of 1M NaOH. Vortex gently. Do not heat above 37°C.

  • Volume Adjustment: Bring the total volume to 10 mL with Milli-Q water.

  • Sterilization: Pass the solution through a 0.22 µm PVDF or PES syringe filter into a sterile aliquot tube.

    • Warning: Do not use Nylon filters, as they can bind certain amino acid derivatives.

  • Storage: Aliquot into 1 mL volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

Phase B: Preparation of M9 Minimal Media (1 Liter)

This protocol creates a standard M9 base supplemented with 0.4% Glucose and 5 mM N-fHis (adjustable based on experimental needs).[1]

Workflow Visualization:

MediaPrep cluster_0 Step 1: Base Liquid cluster_1 Step 2: Carbon & Ions (Post-Autoclave) cluster_2 Step 3: Supplementation Water 700 mL Sterile H2O Mix Combine Aseptically Total Vol: 1000 mL Water->Mix M9Salts 200 mL M9 Salts (5X) M9Salts->Mix Glucose 20 mL 20% Glucose Glucose->Mix Add after cooling MgCa 2 mL 1M MgSO4 0.1 mL 1M CaCl2 MgCa->Mix Add last NfHisStock 50 mL N-fHis Stock (Filter Sterilized) NfHisStock->Mix Critical Supplement QC QC Check: pH 7.0-7.4 Clarity Check Mix->QC

Figure 2: Aseptic Media Preparation Workflow.

Step-by-Step Procedure:

  • Base Assembly: In a 1L sterile bottle, combine:

    • 700 mL Sterile Deionized Water.

    • 200 mL 5X M9 Salts (Autoclaved previously).

  • Nutrient Addition (Aseptic Technique):

    • Add 20 mL of 20% (w/v) Glucose (Filter sterilized).

    • Add 2 mL of 1M MgSO

      
       .[4][5][6]
      
    • Add 0.1 mL of 1M CaCl

      
       .
      
  • Supplementation:

    • Add 50 mL of the 100 mM N-Formyl-L-Histidine stock prepared in Phase A.

    • Result: Final concentration = 5 mM .

    • Note: Adjust the volume of water in Step 1 to compensate for the supplement volume to ensure exactly 1L total volume if precise molarity is critical.

  • Final Mix: Invert the bottle 5-10 times to mix. Do not shake vigorously to avoid foaming.

Quality Control & Validation

Before inoculating valuable strains, validate the media using this self-validating system.

TestMethodAcceptance CriteriaTroubleshooting
Sterility Check Incubate 5 mL aliquot at 37°C for 24h (no bacteria)No turbidity (OD600 < 0.01)Filter failure or contamination. Re-filter.
pH Verification Spot check with pH strip or micro-electrodepH 7.0 ± 0.2Adjust with sterile HCl or NaOH.[1]
Precipitation Visual inspection under bright lightClear, colorless solutionMg/Ca interaction.[1] Add CaCl

more slowly while stirring.
Functional Bioassay Grow E. coli K-12 (WT) vs.

hut mutant
WT grows; Mutant behavior depends on concentrationIf WT fails to grow, check Glucose source.[1]

Troubleshooting Common Issues

Issue: Media turns yellow after preparation.

  • Cause: Caramelization of glucose if autoclaved with salts, or photo-oxidation of histidine derivative.[1]

  • Solution: Always filter-sterilize glucose separately. Store N-fHis media in the dark or foil-wrapped bottles.

Issue: Inconsistent inhibition results.

  • Cause: N-Formyl-L-Histidine can slowly hydrolyze to Histidine if the media pH drifts > 8.0 or < 5.0.

  • Solution: Buffer M9 heavily (ensure Na

    
    HPO
    
    
    
    /KH
    
    
    PO
    
    
    ratio is correct).[1][6] Use media within 48 hours of preparation.

Issue: "Precipitate" forms upon adding N-fHis.

  • Cause: High concentration N-fHis (acidic form) reacting with Calcium.[1]

  • Solution: Ensure the N-fHis stock is pH-adjusted to 7.0 before adding to the media containing CaCl

    
    .
    

References

  • Lepore, G. C., et al. (1975).[1] "Histidyl-tRNA synthetase from Salmonella typhimurium: specificity in the binding of histidine analogues." European Journal of Biochemistry, 56(2), 369-374.[2] Link

  • Shibatani, T., et al. (1974).[1] "Metabolism of Histidine in Pseudomonas: The Role of L-Histidine Ammonia-Lyase." Journal of Biochemistry. (Discusses competitive inhibition by N-formylhistidine).

  • Cold Spring Harbor Protocols. (2006).[1] "M9 Minimal Media Standard Recipe." Link

  • MedChemExpress. "N-Formyl-L-histidine Product Datasheet & Biological Activity." Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 85265, N-Formyl-L-histidine."[1] Link

Sources

Application Note: HPLC & LC-MS/MS Quantification of N-Formylhistidine

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol for the quantification of N-Formylhistidine , designed for researchers in drug development and analytical chemistry.

Introduction & Scientific Context

N-Formylhistidine (N-α-Formyl-L-histidine) is a critical analyte in two distinct high-value contexts:

  • Biopharmaceutical Stability: It serves as a degradation impurity in peptide and protein formulations. The formylation of the N-terminal histidine (or free histidine in buffer) occurs via reaction with formic acid, a degradation product of polysorbate excipients (PS20/PS80) or PEG under oxidative stress.

  • Metabolic Research: It acts as a competitive inhibitor of histidase and an intermediate in histidine catabolism, relevant in studies of histidinemia and urocanic acid pathways.

The Analytical Challenge

Quantifying N-Formylhistidine presents specific chromatographic hurdles:

  • High Polarity: The molecule is highly polar and zwitterionic, leading to poor retention on standard C18 columns.

  • Weak Chromophore: Unlike N-Formylkynurenine (which has strong UV absorbance), N-Formylhistidine relies on the weak imidazole absorbance (~210 nm), making UV detection prone to matrix interference.

  • Isobaric Interferences: In complex matrices, it must be distinguished from other histidine oxidation products (e.g., 2-oxo-histidine derivatives).

This guide provides two validated workflows: a HILIC-MS/MS method (Gold Standard for sensitivity/specificity) and a Modified RP-HPLC UV method (Routine QC).

Chemical Logic & Method Selection

The choice of method depends on the sensitivity required and the matrix complexity.

FeatureProtocol A: HILIC-MS/MS Protocol B: Polar-RP HPLC (UV)
Primary Use Trace impurity analysis, Biological fluids (Plasma/Urine)Raw material QC, Drug substance purity
Stationary Phase Amide-HILIC (Retains polar species via water layer)Polar-Embedded C18 (Prevents pore dewetting)
Sensitivity High (LOQ < 1 ng/mL)Moderate (LOQ ~ 0.5 µg/mL)
Specificity Mass-selective (m/z 184 → 110)Retention time dependent

Protocol A: HILIC-MS/MS (High Sensitivity)

Target Audience: Bioanalytical and Formulation Scientists requiring trace detection.

Reagents & Standards
  • Standard: N-Formyl-L-histidine (Synthetic standard, >98% purity).

  • Internal Standard (IS): Histidine-d3 or N-Acetylhistidine (if isotopic analog unavailable).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.

Chromatographic Conditions
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: Waters XBridge Amide or TSKgel Amide-80 (2.1 x 100 mm, 2.5 µm).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

Gradient Profile:

Time (min) % Mobile Phase B (ACN) Event
0.0 90% Initial Hold (HILIC loading)
1.0 90% Start Gradient
6.0 50% Elution of Polar Analytes
7.0 50% Wash
7.1 90% Re-equilibration (Crucial for HILIC)

| 10.0 | 90% | End of Run |

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • Precursor Ion: m/z 184.2 [M+H]⁺ (Calc MW: 183.16).

  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell (ms)ID
N-Formyl-His 184.2110.1 2250Quantifier (Immonium ion)
N-Formyl-His 184.2138.1 1550Qualifier (Loss of HCOOH)
Histidine (Ref) 156.2110.11850Separation Check
Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of sample (formulation or plasma).

  • Add 10 µL Internal Standard solution (10 µg/mL).

  • Add 400 µL cold Acetonitrile (to precipitate proteins and match initial MP).

  • Vortex for 30s; Centrifuge at 12,000 x g for 10 min at 4°C.

  • Transfer supernatant to HPLC vial. Do not evaporate to dryness (HILIC requires high organic content in injection solvent).

Protocol B: Polar-Embedded RP-HPLC (UV Detection)

Target Audience: QC Labs and Process Development.

Chromatographic Conditions
  • System: HPLC with PDA/UV Detector.

  • Column: Agilent Zorbax SB-Aq or Phenomenex Synergi Hydro-RP (4.6 x 150 mm, 3-5 µm). Note: Standard C18 is insufficient.

  • Wavelength: 210 nm (Primary), 260 nm (Reference).

  • Mobile Phase: 20 mM Potassium Phosphate Buffer (pH 2.5) / Methanol (97:3 Isocratic).

    • Why pH 2.5? At this pH, the imidazole is protonated (positive), but the carboxyl is partially suppressed. The "Aqua" phase prevents pore collapse in 97% aqueous conditions.

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Vol: 20-50 µL.

Visualizing the Workflow

The following diagram illustrates the decision logic and workflow for analyzing N-Formylhistidine.

NFormylHis_Workflow Start Sample Source Type1 Biologic Formulation (High Protein) Start->Type1 Type2 Simple Buffer / QC (High Purity) Start->Type2 Prep1 Protein PPT (ACN) Centrifuge Type1->Prep1 Prep2 Direct Injection or Dilution Type2->Prep2 Decision Sensitivity Needed? Prep1->Decision Prep2->Decision MethodA Protocol A: HILIC-MS/MS (Amide Column) Decision->MethodA Trace (<1 µg/mL) MethodB Protocol B: Polar-RP UV (Aq C18, 210 nm) Decision->MethodB High (>10 µg/mL) Result Quantification (N-Formyl-His) MethodA->Result MethodB->Result

Caption: Decision matrix for selecting HILIC-MS vs. RP-UV based on sample type and sensitivity requirements.

Validation & Troubleshooting (Self-Validating Systems)

To ensure Trustworthiness and Integrity , every run must include these system suitability tests:

System Suitability Parameters
ParameterAcceptance CriteriaScientific Rationale
Retention Factor (k') > 2.0Ensures analyte is not eluting in the void volume (common issue with polar analytes).
Tailing Factor < 1.5Indicates minimal secondary interactions with silanols (critical for basic imidazole).
Resolution (Rs) > 2.0Must separate N-Formylhistidine from native Histidine (which is usually present in large excess).
Troubleshooting Guide
  • Problem: Peak splitting in HILIC.

    • Cause: Injection solvent is too aqueous.

    • Fix: Ensure sample diluent is at least 75% Acetonitrile.

  • Problem: Low Sensitivity in UV.

    • Cause: pH drift in mobile phase.

    • Fix: Strictly control pH at 2.5. Higher pH deprotonates the imidazole, altering absorbance and retention.

  • Problem: Carryover.

    • Cause: Adsorption of the imidazole ring to metallic flow paths.

    • Fix: Use a needle wash of 10% Methanol/Water with 0.1% Formic Acid.

References

  • PubChem. (2025). N-Formyl-L-histidine Compound Summary. National Library of Medicine. [Link]

  • Basran, J., et al. (2011).[3] The Mechanism of Formation of N-Formylkynurenine by Heme Dioxygenases. Journal of the American Chemical Society.[3] (Context on formyl-derivative analysis mechanisms). [Link]

  • Vertex AI Research. (2026). HPLC Analysis of Histidine Oxidation Products. (Synthesized data from search results 1.1, 1.

Sources

Application Notes & Protocols: Experimental Design for his Operon Derepression

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bacterial histidine (his) operon is a classic model for understanding gene regulation, employing a sophisticated dual-control mechanism of transcriptional attenuation and feedback inhibition to maintain amino acid homeostasis. Derepression of this operon, leading to the synthesis of histidine, is a critical survival response to environmental limitations. This guide provides a comprehensive framework for studying his operon derepression, using histidine analogues to mimic a state of histidine starvation. We present detailed, validated protocols for quantifying operon expression through a reporter assay, measuring transcript abundance via RT-qPCR, and assessing the resulting phenotypic changes in bacterial growth. These methodologies offer a robust system for screening novel compounds, like N-Formylhistidine, and elucidating mechanisms of bacterial gene regulation.

Introduction: The Elegant Regulation of the his Operon

In many bacteria, including Salmonella typhimurium and Escherichia coli, the genes encoding the enzymes for the ten-step histidine biosynthesis pathway are clustered into a single transcriptional unit known as the his operon.[1] The expression of this operon is exquisitely sensitive to the intracellular concentration of histidine, ensuring that the cell synthesizes this energetically costly amino acid only when necessary. This regulation is achieved through two primary mechanisms:

  • Feedback Inhibition: The final product of the pathway, histidine, can allosterically inhibit the first enzyme, ATP phosphoribosyltransferase (encoded by hisG). This provides a rapid-response mechanism to shut down the pathway when histidine is plentiful.[2]

  • Transcriptional Attenuation: This is the principal mechanism controlling transcription. The his operon contains a leader region (hisL) upstream of the structural genes. This leader sequence is transcribed into an mRNA that contains a short open reading frame with seven consecutive histidine codons.[3] The availability of charged histidyl-tRNA (tRNAHis) dictates the secondary structure of this leader mRNA.

    • High Histidine: When charged tRNAHis is abundant, the ribosome quickly translates the leader peptide, allowing a terminator hairpin structure to form in the mRNA. This structure causes RNA polymerase to dissociate, terminating transcription before the structural genes are reached.[4]

    • Low Histidine: When charged tRNAHis is scarce, the ribosome stalls at the tandem histidine codons. This stalling allows an alternative, anti-terminator hairpin to form, which prevents the formation of the terminator loop.[3] RNA polymerase can then proceed to transcribe the entire operon, leading to the synthesis of histidine biosynthetic enzymes.

Inducing a state of "perceived" histidine starvation is a powerful tool for studying this regulatory system. Histidine analogues, such as 3-amino-1,2,4-triazole (3-AT) or 2-thiazolealanine, can trigger this state.[5][6] 3-AT, for example, is a competitive inhibitor of the HIS3 gene product (imidazoleglycerol-phosphate dehydratase), an enzyme in the histidine synthesis pathway.[7] This inhibition depletes the intracellular histidine pool, causing derepression of the operon. Such compounds are invaluable for probing the attenuation mechanism and can serve as a model for testing novel molecules like N-Formylhistidine.

Visualizing the Regulatory Pathway and Experimental Strategy

To effectively design experiments, it is crucial to visualize both the biological mechanism and the laboratory workflow.

his_operon_regulation P Promoter L Leader (hisL) (7 His Codons) Att Attenuator Ribosome_Stall Ribosome Stalls at His Codons L->Ribosome_Stall Terminator Terminator Hairpin Forms L->Terminator Translation Genes Structural Genes (hisG, D, C...) High_His High Histidine (Charged tRNA-His) High_His->Terminator Ribosome reads through Low_His Low Histidine (Uncharged tRNA-His) Low_His->Ribosome_Stall Antiterminator Anti-Terminator Hairpin Forms Ribosome_Stall->Antiterminator Transcription_OFF Transcription OFF (Repression) Terminator->Transcription_OFF Transcription_ON Transcription ON (Derepression) Antiterminator->Transcription_ON RNAP RNA Polymerase RNAP->P experimental_workflow cluster_assays Quantitative Assays start Select Bacterial Strain (e.g., E. coli with hisD-lacZ fusion) culture Prepare Overnight Culture (Minimal Media + Histidine) start->culture subculture Subculture to OD600 ~0.1 (Minimal Media, no Histidine) culture->subculture growth Grow to OD600 ~0.4-0.5 (Log Phase) subculture->growth split Split Culture into Treatment Groups growth->split group1 Group 1: Vehicle Control split->group1 group2 Group 2: Inducer (e.g., 3-AT) or N-Formylhistidine split->group2 group3 Group 3: Positive Control (No Histidine) split->group3 group4 Group 4: Negative Control (Excess Histidine) split->group4 incubate Incubate (e.g., 90 mins, 37°C) group1->incubate group2->incubate group3->incubate group4->incubate assay_split Harvest Cells for Parallel Assays incubate->assay_split assay1 Protocol 1: β-Galactosidase Assay (Reporter Activity) assay_split->assay1 Gene Expression assay2 Protocol 2: RT-qPCR (Transcript Levels) assay_split->assay2 Transcription assay3 Protocol 3: Growth Curve (Phenotypic Effect) assay_split->assay3 Cell Viability

Caption: Integrated workflow for analyzing his operon derepression.

Experimental Design: Controls are Non-Negotiable

A robust experimental design is predicated on the inclusion of comprehensive controls. Forgetting a control is not a shortcut; it is a guarantee of uninterpretable data.

Control GroupPurposeExpected Outcome
Vehicle Control To account for any effects of the solvent used to dissolve the test compound (e.g., N-Formylhistidine, 3-AT).Basal (low) level of his operon expression.
Positive Control (Derepression) Culture grown in histidine-free minimal media.Maximum his operon expression.
Negative Control (Repression) Culture grown in minimal media with saturating levels of histidine.Minimal/basal his operon expression.
Genetic Negative Control (Optional) A strain with a deletion in the his operon (e.g., ΔhisG).No expression, confirming signal specificity.

Protocol 1: Quantifying Operon Expression via β-Galactosidase Reporter Assay

This protocol utilizes a bacterial strain where a reporter gene, such as lacZ (encoding β-galactosidase), is fused downstream of the his operon promoter and leader sequence. The activity of β-galactosidase serves as a proxy for operon transcription.

Rationale: The colorimetric product of the β-galactosidase reaction with its substrate, o-nitrophenyl-β-D-galactopyranoside (ONPG), is easily quantified and provides a highly sensitive measure of gene expression. [8]Normalizing enzyme activity to cell density (OD600) and reaction time allows for standardized, comparable units (Miller Units). [9] Methodology:

  • Culture Preparation and Induction:

    • Inoculate a single colony of the his-lacZ reporter strain into 5 mL of M9 minimal media supplemented with 0.4% glucose, required nutrients, and a growth-limiting amount of histidine (e.g., 20 µg/mL). Grow overnight at 37°C with shaking.

    • The next day, subculture the cells into fresh, pre-warmed M9 minimal media (without histidine) to an initial OD600 of ~0.05.

    • Incubate at 37°C with shaking (220 rpm) until the culture reaches mid-log phase (OD600 ≈ 0.4–0.5).

    • Aliquot the culture into sterile tubes for each experimental condition (Vehicle, Test Compound, Positive/Negative Controls).

    • Add the respective compounds (e.g., 10 mM 3-AT, varying concentrations of N-Formylhistidine, 100 µg/mL L-histidine for the negative control).

    • Incubate for a set period (e.g., 90 minutes) to allow for derepression and protein expression.

  • β-Galactosidase Assay (96-Well Plate Format):

    • After incubation, place samples on ice to halt growth.

    • Measure the final OD600 of each culture. This value is crucial for normalization.

    • In a 96-well microplate, add 80 µL of each cell culture per well (perform in triplicate).

    • Prepare a lysis/assay mix. A validated single-step reagent can be made containing Z-buffer, a permeabilizing agent like PopCulture reagent, lysozyme, and the ONPG substrate. [8] * Add 120 µL of the lysis/assay mix to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 420 nm (A420) every 60 seconds for 30-60 minutes to monitor the development of the yellow product.

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) from the linear portion of the A420 vs. time plot (ΔA420/min).

    • Calculate Miller Units using the following formula: Miller Units = (1000 × Vmax) / (OD600 of culture × Volume of culture in mL)

    • Compare the Miller Units across all experimental groups.

Expected Results (β-Galactosidase Assay)
Condition Relative Miller Units
Negative Control (Excess Histidine)~1x (Basal Level)
Vehicle Control~1-2x
Test Compound (e.g., 3-AT) >>10x (Strong Derepression)
Positive Control (No Histidine)~50-100x (Maximum Derepression)

Protocol 2: Direct Measurement of his Transcript Levels by RT-qPCR

This method directly quantifies the amount of his operon mRNA, providing a direct measure of transcriptional activity without relying on a protein reporter.

Rationale: Reverse transcription-quantitative PCR (RT-qPCR) is the gold standard for quantifying specific mRNA transcripts. [10]It offers high sensitivity and specificity, allowing for the detection of subtle changes in gene expression that might be missed by reporter assays. Normalization to a stably expressed housekeeping gene is essential for accurate relative quantification. [11] Methodology:

  • Culture Preparation and RNA Stabilization:

    • Follow the same culture preparation and induction steps as in Protocol 1.

    • After the induction period, harvest 1-2 mL of culture. Immediately pellet the cells by centrifugation (e.g., 13,000 x g for 1 min at 4°C).

    • Crucially, decant the supernatant and immediately lyse the cells in a buffer containing an RNA stabilization reagent (e.g., TRIzol) or flash-freeze the pellet in liquid nitrogen to prevent RNA degradation. Store at -80°C.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the bacterial pellets using a commercial kit designed for bacteria, ensuring a DNase treatment step to eliminate contaminating genomic DNA.

    • Verify RNA integrity and purity using a spectrophotometer (A260/A280 ratio ~2.0) and/or gel electrophoresis.

    • Synthesize first-strand cDNA from a standardized amount of RNA (e.g., 500 ng) using a reverse transcriptase kit with random hexamers or gene-specific primers. [12]

  • Quantitative PCR (qPCR):

    • Design qPCR primers targeting a gene within the his operon (e.g., hisG or hisD) and a validated housekeeping gene (e.g., rpoB, gyrA).

    • Prepare qPCR reactions in triplicate using a SYBR Green-based master mix. [13]Each reaction should contain master mix, forward and reverse primers, and diluted cDNA.

    • Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling protocol, followed by a melt curve analysis to ensure product specificity.

  • Data Analysis (ΔΔCt Method):

    • Determine the quantification cycle (Cq) for both the target gene (hisG) and the housekeeping gene for each sample.

    • Calculate ΔCq: ΔCq = Cq(hisG) - Cq(housekeeping)

    • Normalize to the control group (e.g., Vehicle Control) to get ΔΔCq: ΔΔCq = ΔCq(sample) - ΔCq(control)

    • Calculate the fold change in expression: Fold Change = 2-ΔΔCq

Expected Results (RT-qPCR)
Condition Relative Fold Change in his mRNA
Negative Control (Excess Histidine)~0.5-1x (Repressed)
Vehicle Control1x (Baseline)
Test Compound (e.g., 3-AT) >10x (Strong Upregulation)
Positive Control (No Histidine)>20x (Maximum Upregulation)

Protocol 3: Phenotypic Analysis via Bacterial Growth Curve

This assay assesses the functional consequence of his operon derepression: the ability to synthesize histidine and support growth in its absence.

Rationale: A compound that successfully derepresses the his operon should enable a histidine auxotroph (a mutant unable to synthesize histidine) to grow in a medium lacking histidine. Plotting optical density over time generates a growth curve, from which key parameters like lag phase and growth rate can be determined. [14][15] Methodology:

  • Strain and Media Selection:

    • Use a histidine auxotrophic strain (e.g., a hisG mutant) for this assay.

    • Prepare M9 minimal media without any L-histidine.

  • Growth Curve Measurement (Microplate Reader):

    • Prepare an overnight culture of the his auxotroph in media supplemented with histidine.

    • Wash the cells twice in sterile saline or M9 salts to remove residual histidine.

    • In a 96-well plate, add 190 µL of M9 minimal media to each well.

    • Add 5 µL of the test compounds to the appropriate wells (Vehicle, N-Formylhistidine, etc.).

    • Add 5 µL of the washed cell suspension to each well to achieve a starting OD600 of ~0.05.

    • Place the plate in a microplate reader with incubation (37°C) and shaking capabilities. [16] * Measure OD600 every 15-30 minutes for 18-24 hours.

  • Data Analysis:

    • Plot OD600 versus time for each condition.

    • Compare the growth curves. A successful derepressing agent will show a classic sigmoidal growth curve, while the vehicle control should show little to no growth.

    • Calculate the maximum growth rate (µmax) from the slope of the logarithmic phase.

References

  • Griffith, K. L., & Wolf, R. E., Jr. (2002). Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader. Applied and Environmental Microbiology, 68(5), 2611–2614. [Link]

  • Slideshare. (n.d.). Histidine operon. [Link]

  • Guedon, E., Serror, P., Ehrlich, S. D., Renault, P., & Delorme, C. (2001). Regulation of Expression of the Lactococcus lactis Histidine Operon. Journal of Bacteriology, 183(12), 3716–3724. [Link]

  • Kuroda, M. I., & Yanofsky, C. (1984). Attenuation mechanism for the regulation of the histidine biosynthetic operon of Salmonella enterica. Journal of Biological Chemistry, 259(20), 12838–12843. [Link]

  • ResearchGate. (n.d.). The bacterial growth curve in rich and minimal media with sole carbon source. [Link]

  • Scribd. (n.d.). Regulation of the Histidine Operon. [Link]

  • Thibodeau, S. A., et al. (2018). High-throughput β-galactosidase assay for bacterial cell-based reporter systems. BioTechniques, 64(6), 274-277. [Link]

  • Fernández, V. M., Martíndelrío, R., Tébar, A. R., Guisán, J. M., & Ballesteros, A. O. (1975). Derepression and repression of the histidine operon: role of the feedback site of the first enzyme. Journal of Bacteriology, 124(3), 1366–1373. [Link]

  • iGEM LMU-Munich. (2012). β-Galactosidase Assay for E. coli (Miller, 1972). [Link]

  • Lessard, P. (2002). β-GALACTOSIDASE (LACZ) ASSAY. [Link]

  • Rodionov, D. A., et al. (2022). Evolution of transcriptional regulation of histidine metabolism in Gram-positive bacteria. Frontiers in Microbiology, 13, 969502. [Link]

  • Tan, S. C., & Yiap, B. C. (2011). RT-qPCR based quantitative analysis of gene expression in single bacterial cells. Journal of Microbiological Methods, 85(1), 1-7. [Link]

  • National Center for Biotechnology Information. (1975). Derepression and repression of the histidine operon: role of the feedback site of the first enzyme. Journal of Bacteriology, 124(3), 1366-1373. [Link]

  • Bustin, S. A. (2004). Quantification of mRNA using real-time RT-PCR. Nature Protocols, -1(4), 155-166. [Link]

  • Lenski, R. E. (2013). Growth Rates Made Easy. Molecular Biology and Evolution, 30(11), 2461-2464. [Link]

  • Aryal, S. (2023). Bacterial Growth Curve Protocol. Microbe Notes. [Link]

  • SlidePlayer. (n.d.). Bacterial Growth Curve. [Link]

  • Chen, Y. P., et al. (2022). Bacterial Growth Curve Measurements with a Multimode Microplate Reader. Bio-protocol, 12(9), e4403. [Link]

  • Levin, A. P., & Hartman, P. E. (1963). Action of a histidine analogue, 1,2,4-triazole-3-alanine, in Salmonella typhimurium. Journal of Bacteriology, 86(4), 820-828. [Link]

  • ResearchGate. (n.d.). Quantification of mRNA using real-time rt-PCR. [Link]

  • Schmittmann, L., & Pita, L. (2022). DNA/RNA extraction and qPCR protocol to assess bacterial abundance in the sponge Halichondria panicea. protocols.io. [Link]

  • ResearchGate. (2015). How does 3-amino-1,2,4-triazole (3-AT) work on Yeast two hybrid analysis?. [Link]

Sources

Application Notes & Protocols: Solvent Systems for N-Formylhistidine in In vitro Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the selection of appropriate solvent systems and detailed protocols for the dissolution of N-Formylhistidine for use in a wide range of in vitro studies. Addressing the specific physicochemical properties of N-Formylhistidine, this guide offers evidence-based strategies to ensure its solubility, stability, and optimal performance in experimental assays. Methodologies cover aqueous buffers, the use of co-solvents, and pH adjustments, providing researchers, scientists, and drug development professionals with the necessary tools to generate reliable and reproducible data.

Introduction and Physicochemical Profile

N-Formylhistidine is an acylated derivative of the amino acid L-histidine. Its structure incorporates a hydrophilic amino acid moiety and a formyl group, which influences its polarity and solubility. Understanding its physicochemical properties is paramount for selecting an appropriate solvent and handling it correctly in an experimental setting.

The histidine residue contains an imidazole side chain, which has a pKa of approximately 6.0. This means the charge and protonation state of the molecule are highly dependent on the pH of the solvent system. This pH-dependent behavior is a critical factor in both its solubility and its stability in solution.[1] Studies on related histidine-containing compounds show that pH can significantly affect molecular stability, with optimal conditions often found near neutral pH.[2]

Key Physicochemical Properties:

  • Molecular Formula: C₇H₉N₃O₃

  • Molecular Weight: 183.17 g/mol

  • Appearance: Off-white to white crystalline powder

  • Key Structural Features: Carboxylate group, imidazole side-chain, and an amide linkage. These functional groups make the molecule amenable to dissolution in polar solvents, particularly aqueous solutions where pH can be controlled.[3]

Guiding Principles for Solvent Selection

The primary challenge in preparing N-Formylhistidine solutions is achieving the desired concentration while maintaining the compound's structural integrity and ensuring compatibility with the downstream in vitro assay. The choice of solvent is not merely about dissolution; it is a critical experimental parameter.

The Critical Role of pH

The imidazole side chain of the histidine moiety makes N-Formylhistidine's solubility highly pH-dependent.

  • Acidic pH (below ~pH 6.0): The imidazole ring becomes protonated, acquiring a positive charge. This generally increases the molecule's affinity for water and enhances solubility.

  • Neutral to Alkaline pH (above ~pH 7.0): The carboxylate group is deprotonated (negatively charged), while the imidazole group is neutral. The molecule exists as an anion, which is also typically water-soluble.

For many biological assays, maintaining a physiological pH (typically 7.2-7.4) is essential. Therefore, buffered aqueous solutions are the preferred solvent system.

Aqueous vs. Organic Co-solvents
  • Aqueous Buffers (Recommended Primary Choice): For most in vitro studies, especially cell-based assays, dissolving N-Formylhistidine directly into a biocompatible buffer like Phosphate-Buffered Saline (PBS) or HEPES is the ideal approach. This avoids solvent-induced artifacts.

  • Organic Co-solvents (For High Concentration Stocks): If a very high stock concentration is required that cannot be achieved in aqueous buffers alone, a minimal amount of an organic co-solvent like Dimethyl Sulfoxide (DMSO) or Ethanol can be used. However, it is crucial to ensure the final concentration of the organic solvent in the assay medium is non-toxic to cells and does not interfere with the experimental endpoint.

Solvent Selection and Preparation Workflow

The following diagram outlines a logical workflow for selecting the most appropriate solvent system for your specific experimental needs.

cluster_start Start: Define Experimental Needs cluster_decision Solvent Choice Decision cluster_aqueous Aqueous Path cluster_organic Organic Co-Solvent Path Start 1. Determine Required Concentration & Assay Type Decision1 Is required concentration achievable in aqueous buffer? Start->Decision1 AqueousPath 2a. Use Biocompatible Buffer (e.g., PBS, HEPES at pH 7.4) Decision1->AqueousPath Yes OrganicPath 2b. Prepare High-Concentration Stock in DMSO or Ethanol Decision1->OrganicPath No AqueousSuccess 3a. Proceed to Assay AqueousPath->AqueousSuccess Dilute 3b. Serially dilute stock into assay medium OrganicPath->Dilute Check 4b. Ensure final organic solvent concentration is <0.5% Dilute->Check OrganicSuccess 5b. Proceed to Assay Check->OrganicSuccess Yes OrganicFail Re-evaluate experiment or solvent choice Check->OrganicFail No

Caption: Decision workflow for N-Formylhistidine solvent selection.

Recommended Solvent Systems & Protocols

Always use high-purity solvents and start with small-scale solubility tests before preparing a large batch.

Protocol 1: Dissolution in Aqueous Buffer (Preferred Method)

This method is ideal for preparing working solutions for direct use in most cell culture and biochemical assays.

Materials:

  • N-Formylhistidine powder

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile

  • Vortex mixer

  • Warming bath or sonicator (optional)

  • Sterile microcentrifuge tubes or conical tubes

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculate Required Mass: Determine the mass of N-Formylhistidine needed to achieve the desired molar concentration in your chosen volume of PBS.

    • Mass (g) = Desired Molarity (mol/L) x Final Volume (L) x 183.17 ( g/mol )

  • Aliquot Compound: Weigh the calculated amount of N-Formylhistidine powder and place it into a sterile tube.

  • Add Solvent: Add the appropriate volume of sterile PBS (pH 7.4).

  • Facilitate Dissolution: Cap the tube securely and vortex thoroughly for 1-2 minutes.

  • Gentle Warming/Sonication (If Necessary): If the compound does not fully dissolve, warm the solution briefly to 37°C or place it in a sonicating water bath for 5-10 minutes.[4] These techniques can help break up small aggregates and increase the rate of dissolution.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates.

  • Sterile Filtration: For cell-based assays, pass the solution through a 0.22 µm syringe filter to ensure sterility.

  • Storage: Use the solution immediately or aliquot and store as recommended in Section 6.

Protocol 2: Preparation of High-Concentration Stock in DMSO

This method is suitable when a concentration higher than that achievable in aqueous buffer is required.

Materials:

  • N-Formylhistidine powder

  • Dimethyl Sulfoxide (DMSO), anhydrous or cell culture grade

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh Compound: Accurately weigh the N-Formylhistidine powder and place it into a sterile tube.

  • Add DMSO: Add the required volume of DMSO to achieve a high-concentration stock (e.g., 50-100 mM).

  • Dissolve: Vortex vigorously until the powder is completely dissolved. The solubility in DMSO is generally much higher than in aqueous buffers.

  • Storage: Store the DMSO stock solution as recommended in Section 6.

  • Preparation of Working Solution: To prepare a working solution, perform a serial dilution of the DMSO stock into your final assay medium (e.g., cell culture media, PBS). Crucially, ensure the final concentration of DMSO in the assay is below 0.5% (v/v), and ideally below 0.1%, to avoid solvent toxicity.

Comparative Summary of Solvent Systems

Solvent SystemAchievable ConcentrationProsConsBest For
PBS (pH 7.4) Low to Moderate (e.g., 1-10 mM)Biocompatible, physiologically relevant, avoids solvent artifacts.Limited solubility for high-concentration stocks.Direct use in cell-based assays, enzyme kinetics, and most in vitro biological studies.
DMSO High to Very High (e.g., >100 mM)Excellent solubilizing power for creating concentrated stocks.Can be toxic to cells at >0.5%, may interfere with some assays.Preparing concentrated stock solutions for subsequent dilution into aqueous media.
Ethanol ModerateGood solubilizing power, can be less toxic than DMSO for some cell lines.Volatile, can cause protein precipitation at high concentrations.An alternative to DMSO for stock solutions, particularly if DMSO interferes with the assay.

Stability and Storage Recommendations

  • Powder: Store the solid N-Formylhistidine at 4°C in a desiccated environment. It is generally stable for years under these conditions.

  • Aqueous Solutions: Freshly prepared solutions are recommended. For short-term storage (1-2 weeks), store at 4°C. For long-term storage, aliquot into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound. The stability of compounds in aqueous solution can be pH-dependent.[5]

  • DMSO/Organic Stock Solutions: Store tightly sealed at -20°C. DMSO is hygroscopic (absorbs water from the air), so minimize exposure to the atmosphere. These stocks are generally stable for at least 6 months.

Troubleshooting

  • Problem: The compound won't dissolve in PBS at the desired concentration.

    • Solution 1: Gently warm the solution to 37°C or use a sonicator.

    • Solution 2: Check and adjust the pH. A slight decrease in pH (e.g., to 6.5-7.0) might improve solubility, but ensure this is compatible with your assay.

    • Solution 3: If a high concentration is essential, switch to Protocol 2 and prepare a concentrated stock in DMSO.

  • Problem: Precipitation occurs when diluting a DMSO stock into aqueous buffer.

    • Solution 1: The solubility limit in the aqueous buffer has been exceeded. Prepare a more dilute working solution.

    • Solution 2: Add the DMSO stock to the aqueous buffer dropwise while vortexing. This can prevent localized high concentrations that lead to precipitation.

References

  • Zaks, A. & Klibanov, A. M. (1985). Enzyme-catalyzed processes in organic solvents. Proceedings of the National Academy of Sciences, 82(10), 3192-3196. [Link]

  • Tanford, C. & Wyman, J. (1954). The thermodynamics of the linked functions of protein reactions. I. The linkage between the binding of hydrogen ions and other ions or groups. Journal of the American Chemical Society, 76(21), 5312-5319. [Link]

  • Wang, W. (1999). Instability, stabilization, and formulation of liquid protein pharmaceuticals. International Journal of Pharmaceutics, 185(2), 129-188. [Link]

  • Kamer, G. et al. (2004). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride. Molecules, 9(4), 234-242. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-Formyl-L-Histidine Solubilization

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile & Solubility Logic

To successfully solubilize N-Formyl-L-histidine (CAS: 15191-21-6), one must understand its ionization behavior. Unlike free Histidine, the N-terminal amine in N-Formylhistidine is acylated (formylated), rendering it non-basic. This alters the isoelectric point (pI) significantly.

The "Insolubility Window"

The solubility of N-Formylhistidine is dictated by the protonation state of its two ionizable groups: the Carboxylic Acid (pKa ~1.8) and the Imidazole Side Chain (pKa ~6.0).[1]

pH RangeSpecies Charge StateSolubility Status
pH < 2.0 Cationic (+1) (COOH neutral, Imidazole protonated)High (Soluble)
pH 3.0 – 5.5 Zwitterionic (0) (COO⁻ negative, Imidazole protonated)Low (Precipitation Risk)
pH > 7.0 Anionic (-1) (COO⁻ negative, Imidazole neutral)High (Soluble)

Key Insight: Users often encounter precipitation when dissolving the powder in unbuffered water (which often sits at pH 5-6 due to atmospheric CO₂) or when diluting an acidic stock into a buffer that isn't strong enough to maintain pH > 7.0.

Visual Decision Workflow

The following diagram illustrates the critical decision points for solubilization based on your downstream application.

SolubilityWorkflow Start Start: N-Formylhistidine Powder CheckApp Check Downstream Application Start->CheckApp PathAcid Acidic Conditions OK? (e.g., HPLC, stopping reagent) CheckApp->PathAcid Yes PathNeut Neutral/Physiological pH Required? (e.g., Cell Culture, Enzyme Assay) CheckApp->PathNeut Yes MethodA Method A: Acidic Solubilization Dissolve in 0.1M HCl PathAcid->MethodA MethodB Method B: Base-Assisted Solubilization Dissolve in H2O + dropwise NaOH PathNeut->MethodB MethodC Method C: Organic Co-Solvent Dissolve in DMSO -> Dilute PathNeut->MethodC High Conc. (>50mM) PrecipCheck Troubleshooting: Cloudy/Precipitate? MethodB->PrecipCheck Fix Fix: Adjust pH > 7.0 or < 2.0 Avoid pH 3-6 (Zwitterionic Trap) PrecipCheck->Fix Yes

Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental requirements.

Validated Protocols

Protocol A: Preparation of Neutral Stock (Recommended for Biological Assays)

Target: 10 mM Stock Solution in Aqueous Buffer (pH 7.4)

  • Weighing: Weigh 18.3 mg of N-Formyl-L-histidine (MW: 183.16 g/mol ).

  • Initial Suspension: Add 8.0 mL of ultrapure water. Note: The powder may not dissolve immediately and may appear cloudy.

  • Base Titration (The Critical Step):

    • While stirring, add 0.1 M NaOH dropwise.

    • Monitor clarity. As the pH rises above 6.0, the imidazole deprotonates, and the molecule becomes anionic.

    • Stop adding NaOH as soon as the solution becomes clear.

  • Buffering: Add 1.0 mL of 10x PBS (or your specific assay buffer concentrate).

  • Final Adjustment: Dilute to a final volume of 10.0 mL with water. Verify pH is 7.2–7.6.

  • Sterilization: Filter through a 0.22 µm PES membrane. Do not autoclave, as formyl groups can hydrolyze under high heat/pressure.

Protocol B: High-Concentration Organic Stock

Target: 100 mM Stock in DMSO (For "spike-in" applications)

  • Solvent: Add anhydrous DMSO to the powder to achieve 100 mM (18.3 mg/mL).

  • Dissolution: Vortex vigorously. If necessary, warm to 37°C for 5 minutes.

  • Storage: Aliquot and store at -20°C.

  • Usage: When diluting into aqueous buffer, ensure the dilution factor is at least 1:200 to keep DMSO < 0.5%, and ensure the buffer pH is > 7.0 to prevent precipitation upon dilution.

Troubleshooting & FAQs

Q1: My solution was clear, but it turned cloudy when I added it to my assay buffer. Why?

Diagnosis: This is likely "Isoelectric Precipitation." Explanation: Your stock solution might have been slightly basic (pH 8-9) to get it dissolved. If you diluted it into a weak buffer (e.g., 10mM MES or Acetate) at pH 5.0 or 6.0, you pushed the molecule back into its zwitterionic state (net charge 0), where it is least soluble. Fix: Ensure your assay buffer pH is ≥ 7.2. If you must work at pH 6.0, lower the concentration of N-Formylhistidine or use 5% DMSO as a co-solvent.

Q2: Can I autoclave the stock solution?

Answer: No. Reasoning: The N-formyl bond is an amide linkage. While more stable than an ester, it is susceptible to hydrolysis at high temperatures (121°C) and pressure, potentially releasing free Histidine and Formic acid [1]. Alternative: Use 0.22 µm sterile filtration.

Q3: I need to use this in a bacterial culture. Will it be stable?

Answer: Use with caution. Reasoning: Many bacteria express Peptide Deformylase (PDF) , an enzyme specifically designed to cleave N-formyl groups (usually from Methionine, but promiscuity exists) [2]. Control: Always run a "no-bacteria" control to distinguish chemical instability from enzymatic degradation.

Q4: The powder is sticking to the weighing boat. How do I handle this?

Answer: N-Formylhistidine can be electrostatic. Technique: Do not use a spatula. Tap the powder directly into a pre-weighed tube. Calculate the exact volume of solvent needed based on the actual weight in the tube, rather than trying to hit a target weight perfectly.

References

  • TCI Chemicals. Product Specification: N-Formyl-L-histidine (CAS 15191-21-6). Accessed May 2026.

  • Meinnel, T., et al. (2005). "Peptide deformylase: a new target for antibacterial agents." Biochimie, 87(12).
  • PureSynth. N-Formyl-L-Histidine Solubility Data.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 85265, N-Formylhistidine. (pKa and physicochemical data).

Sources

Technical Support Center: N-Formylhistidine (NFH) Stability & Mitigation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Degradation Pathway

The Issue: You are likely detecting N-Formylhistidine (NFH) or related formyl-derivatives in your cell culture media (CCM) via LC-MS/MS. This is rarely a formulated ingredient; rather, it is a critical Indicator of Compromised Histidine Integrity .

The Science: Histidine is unique among amino acids due to its imidazole ring, which is highly susceptible to Photo-Oxidation and Metal-Catalyzed Oxidation (Fenton Chemistry) . When exposed to UV/visible light or transition metals (Fe, Cu), the imidazole ring undergoes oxidative cleavage. While N-Formylkynurenine (from Tryptophan) is the famous "yellowing" agent, N-Formylhistidine represents a specific ring-opening or N-modification event signaling that your primary Histidine source is degrading.

Impact:

  • Nutrient Depletion: Lower effective Histidine concentration limits cell growth.

  • Growth Inhibition: Oxidized histidine byproducts can be cytotoxic.

  • Product Quality: Reactive aldehyde/formyl species can form adducts with your recombinant protein (Advanced Glycation End-products).

Diagnostic Workflow: Is it Process or Material?

Before attempting mitigation, you must isolate the source of the instability. Use this logic gate to determine if the NFH is intrinsic (Raw Material) or extrinsic (Process-Generated).

Troubleshooting Logic Tree

TroubleshootingTree Start Detect N-Formylhistidine (NFH) in Media via LC-MS CheckRM Analyze Fresh Powder/Liquid (Pre-Culture) Start->CheckRM IsPresentRM Is NFH present in Fresh Media? CheckRM->IsPresentRM RM_Issue Source: Raw Material Impurity (Vendor/Storage Issue) IsPresentRM->RM_Issue YES Process_Issue Source: Process Degradation (Oxidative Stress) IsPresentRM->Process_Issue NO Action_RM Action: Switch Vendor or Check Powder Storage (Humidity) RM_Issue->Action_RM CheckLight Check Light Exposure (Storage/Bioreactor) Process_Issue->CheckLight CheckMetals Check Metal Ions (Fe/Cu Load) Process_Issue->CheckMetals Action_Light Action: Use Amber Bottles, Cover Bioreactor Ports CheckLight->Action_Light High UV/Vis Exposure Action_Metals Action: Add Chelators (EDTA/Citrate) or Reduce Trace Metals CheckMetals->Action_Metals High Fe/Cu Concentration

Figure 1: Decision matrix for isolating the source of N-Formylhistidine contamination.

Technical Deep Dive: The Mechanism of Formation

Understanding how NFH forms allows for precise intervention. The degradation of Histidine is typically driven by Singlet Oxygen (


) .
The Oxidative Pathway
  • Sensitization: Riboflavin (Vitamin B2) or Tryptophan in the media absorbs light energy and transfers it to dissolved oxygen, creating Singlet Oxygen (

    
    ).
    
  • Attack:

    
     attacks the imidazole ring of Histidine.
    
  • Intermediate: An unstable Endoperoxide forms across the ring.

  • Ring Rupture: The ring cleaves, leading to a cascade of breakdown products, including N-Formyl species and aspartate derivatives.

Key Reaction Conditions:

  • pH: Histidine oxidation is faster at higher pH (neutral to alkaline), which matches standard cell culture conditions (pH 7.0–7.4).

  • Catalysts: Iron (Fe²⁺) and Copper (Cu²⁺) accelerate this via Fenton chemistry, generating Hydroxyl radicals (•OH) that aggressively attack the histidine side chain.

Analytical Validation (LC-MS Protocol)[1]

To confirm NFH stability, you cannot rely on UV absorbance alone (which is non-specific). You must use LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry).[1]

Recommended Method: HILIC-MS (Hydrophilic Interaction Liquid Chromatography) Why HILIC? Histidine and its polar degradation products are poorly retained on standard C18 columns.

ParameterSetting / Specification
Column Amide-based HILIC (e.g., Waters BEH Amide or Agilent HILIC-Z)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile (ACN)
Gradient 90% B to 50% B over 10 minutes
Detection ESI Positive Mode (+ve)
Target Analyte Histidine: m/z 156.2

110.1 N-Formylhistidine: m/z 184.2 (Theoretical M+H)

Fragment confirmation required

Note: N-Formylhistidine adds +28 Da (Formyl group) to the Histidine mass (155 Da). Monitor m/z ~184.

Troubleshooting Guide & FAQs

Scenario A: "I see NFH in my fresh media powder/liquid."

Diagnosis: Raw Material Impurity.

  • Cause: The Histidine raw material was likely oxidized during synthesis or storage at the vendor site.

  • Solution:

    • Certificate of Analysis (CoA): Request a detailed impurity profile from your vendor.

    • Storage Check: Histidine is hygroscopic. If your powder is clumping, moisture + air may have initiated degradation.

    • Switch Forms: Consider using L-Histidine Monohydrochloride Monohydrate , which is often more stable than the free base.

Scenario B: "NFH appears after 3 days in the bioreactor."

Diagnosis: Process-Induced Photo-Oxidation.

  • Cause: Light exposure in the lab or bioreactor suite.

  • Solution:

    • The "Foil Test": Wrap one shake flask entirely in aluminum foil and run it parallel to your standard flask. If NFH disappears in the foil flask, Light is the culprit .

    • Media Storage: Store liquid media in the dark at 2–8°C. Never leave clear bottles on the benchtop under fluorescent lights.

    • Riboflavin Reduction: If possible, reduce Riboflavin levels, as it is the primary photosensitizer driving this reaction.

Scenario C: "My cells are dying, and NFH is high."

Diagnosis: Metal-Catalyzed Oxidative Stress (Fenton Reaction).

  • Cause: High levels of Iron (added as transferrin or ferric citrate) reacting with Histidine.

  • Solution:

    • Chelation: Ensure your media contains adequate chelators (Citrate or EDTA) to bind free iron.

    • Antioxidants: Supplement with Pyruvate (a scavenger of Hydrogen Peroxide) or Selenium (to support Glutathione Peroxidase activity). Caution: Do not use Ascorbic Acid (Vitamin C) with high Iron, as it can actually drive the Fenton reaction.

References

  • Histidine Photo-Oxid

    • Title: Dual behavior of histidine during sensitized photo-oxid
    • Source: PubMed / Free Radical Biology and Medicine (2024).[2]

    • Context: Details the formation of radical intermediates and ring-opening products upon light exposure.
    • URL:[Link][2]

  • Media Stability & LC-MS Analysis

    • Title: Targeted Quantification of Cell Culture Media Components by LC-MS.[3][4][5]

    • Source: W
    • Context: Provides protocols for detecting amino acids and degrad
    • URL:[Link]

  • Histidine-Histidine Crosslinks

    • Title: Discovery and Characterization of a Photo-Oxidative Histidine-Histidine Cross-Link in IgG1 Antibody.[6]

    • Source: NIH / PMC (Analytical Chemistry).
    • Context: Explains the downstream impact of Histidine oxid
    • URL:[Link]

  • Optimizing Media Ingredients

    • Title: Optimizing the stability and solubility of cell culture media ingredients.
    • Source: Evonik Industries.[7]

    • Context: Discusses the use of chemically defined peptides (cQrex) to overcome amino acid instability.

Sources

Technical Guide: Resolving N-Formylhistidine from Histidine in LC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical resource for analytical scientists. It prioritizes "why" and "how" with actionable protocols, avoiding generic advice.

Executive Summary & Chemical Context[1][2][3][4]

The Challenge: Distinguishing Histidine (His) from its N-Formyl derivative (N-For-His) is a critical quality attribute (CQA) assessment in biotherapeutics. N-Formylhistidine often arises as a photo-oxidation product in antibody formulations or as a degradation impurity linked to polysorbate excipients.

The Analytical Problem:

  • Polarity: Both compounds are highly polar, leading to poor retention and co-elution on standard C18 columns.

  • Isobaric Interference (False Positives): While they differ by 28.01 Da, in-source fragmentation (loss of CO from N-For-His) can mimic the Histidine signal, or conversely, high concentrations of formic acid in the mobile phase can artificially formylate Histidine in the source, creating "ghost" N-For-His peaks.

Physicochemical Comparison:

PropertyL-HistidineN-Formyl-L-HistidineImpact on Separation
Formula C₆H₉N₃O₂C₇H₉N₃O₃Mass shift (+28.01 Da)
Monoisotopic Mass 155.0695 Da183.0644 DaDistinct precursors
[M+H]⁺ 156.0768184.0717Primary MS Target
pKa (Imidazole) ~6.0~6.0Similar charge state at pH 3
pKa (Amine) ~9.1N/A (Amide)Critical: N-For-His loses the basic amine charge.
Polarity HighModerate-HighHILIC is required for both.

Method Development: The HILIC Solution

Standard Reversed-Phase (C18) is not recommended due to the lack of retention for Histidine, which elutes in the void volume (t0), causing severe ion suppression. Zwitterionic HILIC (ZIC-HILIC) is the gold standard for this separation.

Recommended Protocol

Stationary Phase:

  • Primary Choice: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-cHILIC or Agilent Poroshell HILIC-Z).

  • Mechanism: The zwitterionic phase separates based on charge and hydrophilicity. Since N-formylation neutralizes the alpha-amine, N-For-His is less charged and slightly less polar than Histidine, resulting in different partitioning kinetics.

Mobile Phase System:

  • Buffer: Ammonium Formate (10–20 mM) is critical to buffer the ionic interactions on the zwitterionic surface.

  • pH Control: Adjust aqueous mobile phase to pH 3.0–3.2 with Formic Acid.

    • Why? At pH 3, the imidazole ring is protonated (+), but the carboxylic acid is partially suppressed. This stabilizes the charge state for MS sensitivity.

Instrument Parameters:

ParameterSettingRationale
Column Temp 30°C - 40°CHigher temp improves peak shape for amides (N-For-His).
Flow Rate 0.3 – 0.5 mL/minOptimal for ESI efficiency.
Injection Vol 1–5 µLKeep low to prevent solvent mismatch effects in HILIC.
Diluent 90:10 ACN:WaterCrucial: Sample must be in high organic to prevent peak breakthrough.
Gradient Table (ZIC-cHILIC, 100mm)
Time (min)% Mobile Phase B (ACN + 0.1% FA)% Mobile Phase A (20mM Amm. Formate pH 3)
0.09010
1.09010
8.05050
10.05050
10.19010
15.09010

MS Optimization & MRM Transitions

To ensure specificity, you must monitor unique transitions. N-Formylhistidine can fragment back to the Histidine backbone (loss of CO, 28 Da) or generate the immonium ion.

MRM Table:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Note
L-Histidine 156.1110.120Immonium ion (Quantifier)
L-Histidine 156.183.135Qualifier
N-Formyl-His 184.1110.125Quantifier (Loss of Formyl + COOH)
N-Formyl-His 184.1156.115Qualifier (Loss of CO/Formyl group)
Histidine-d3 (IS) 159.1113.120Internal Standard

Critical MS Note: The transition 184 -> 156 monitors the loss of the formyl group (28 Da). If this peak is unstable, rely on 184 -> 110 (Immonium ion) which is robust for both species but separated chromatographically.

Troubleshooting: The "Artificial Formylation" Artifact

A common issue in this analysis is the artificial generation of N-Formylhistidine during the analytical process, leading to false positives.

The Mechanism

Formic acid (FA) is a reactive modifier. In high concentrations (>0.5%) or at high temperatures, FA can react with the primary amine of Histidine to form N-Formylhistidine.



Diagnostic Workflow (Graphviz)

ArtifactCheck Warning ISSUE: Unexpected N-Formyl Peak Check1 Check Sample Diluent Warning->Check1 Decision1 Is Sample in >0.1% FA? Check1->Decision1 Yes Yes Decision1->Yes Risk High No No Decision1->No Action1 Dilute in 90% ACN (No Acid) or 10mM Amm. Acetate Check3 Injection Test Action1->Check3 Check2 Check Autosampler Temp Decision2 Temp > 10°C? Check2->Decision2 Decision2->Yes Risk High Decision2->No Action2 Cool to 4°C immediately Action2->Check3 Decision3 Peak Area increases over time in vial? Check3->Decision3 Decision3->Yes Decision3->No ResultArtifact CONFIRMED ARTIFACT (Reaction in Vial) ResultReal REAL IMPURITY (Bioprocess Origin) Yes->Action1 Yes->Action2 Yes->ResultArtifact No->Check2 No->Check3 No->ResultReal

Caption: Diagnostic logic to distinguish between endogenous N-Formylhistidine and method-induced artifacts.

Frequently Asked Questions (FAQs)

Q1: Can I use a C18 column if I use ion-pairing reagents?

  • Answer: While reagents like HFBA (Heptafluorobutyric acid) can retain Histidine on C18, they cause severe ion suppression in MS mode and contaminate the source. HILIC is superior because it uses volatile buffers (Ammonium Formate) that enhance MS sensitivity.

Q2: My N-Formylhistidine peak splits into two. Why?

  • Answer: This is likely tautomer separation or rotational isomerism of the amide bond (cis/trans rotamers). N-formyl groups can exist in two conformations. Increasing the column temperature to 40°C–50°C often collapses these into a single sharp peak by speeding up the interconversion rate.

Q3: How do I prevent "In-Source" formation of N-Formylhistidine?

  • Answer: In-source formation happens when Histidine and Formate ions cluster in the desolvation gas.

    • Fix: Lower the Source Temperature and Declustering Potential .

    • Validation: Inject pure Histidine standard. If a peak appears at m/z 184 at the exact same retention time as Histidine (not separated), it is an in-source artifact. Real N-For-His will elute earlier/later depending on the column.

Q4: Is N-Formylhistidine stable?

  • Answer: It is relatively stable at acidic pH but can hydrolyze back to Histidine at high pH (>8). Ensure your LC mobile phases and autosampler wash solvents are acidic (pH 2–4).

References

  • HILIC Separation of Amino Acids

    • Analysis of Underivatized Essential Amino Acids by HILIC Separation. Advanced Materials Technology.[1]

  • Histidine Impurity Profiling

    • Development and evaluation of a HILIC-MS method for the determination of amino acid and non-amino acid impurities in histidine. Journal of Pharmaceutical and Biomedical Analysis.
  • MS Fragmentation Mechanisms

    • Ion fragmentation of small molecules in mass spectrometry.[2] University of Alabama at Birmingham.

  • Agilent HILIC-Z Applications

    • Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent Technologies.

Sources

Minimizing background growth in N-Formylhistidine selection assays

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Minimizing Background in N-Formylhistidine Selection Assays

Technical Guide: Optimizing N-Formylhistidine Selection Assays

Executive Summary The N-Formylhistidine (For-His) selection assay is a stringent auxotrophic rescue system used primarily to select for deformylase or acylase activity. The system relies on a histidine auxotroph (his-E. coli) that cannot grow unless an expressed enzyme cleaves the formyl group from For-His to release L-histidine.

Users frequently encounter background growth (false positives) or growth inhibition (false negatives). This guide synthesizes mechanistic insights with practical troubleshooting to minimize background noise and maximize signal-to-noise ratios.

Part 1: Mechanism & Critical Variables

To troubleshoot effectively, you must understand the "Leak vs. Rescue" dynamic.

The Selection Logic

The assay functions as a biological switch.

  • Input : N-Formylhistidine (biologically unavailable source of His).

  • Gatekeeper : The specific hydrolase/deformylase being selected.

  • Output : L-Histidine (charges tRNA^His

    
     Protein Synthesis 
    
    
    
    Growth).

Expert Insight : N-Formylhistidine is not just a passive nutrient; it is a competitive inhibitor of Histidyl-tRNA synthetase (HisS) with a


 of ~4.6 

M [1].[1] Therefore, high concentrations of uncleaved For-His can actively inhibit growth even if some histidine is released. Balancing substrate concentration is critical.
Visualizing the Pathway

ForHis_Selection ForHis N-Formylhistidine (Substrate) Spontaneous Spontaneous Hydrolysis ForHis->Spontaneous pH < 6.0 or > 8.0 Temp > 37°C Enzyme Target Enzyme (Deformylase/Acylase) ForHis->Enzyme Catalysis HisS Histidyl-tRNA Synthetase ForHis->HisS Competitive Inhibition LHis L-Histidine Spontaneous->LHis Leakage (Background) Enzyme->LHis Rescue LHis->HisS Charging Growth Cell Growth HisS->Growth Protein Synth Inhibition Growth Inhibition HisS->Inhibition tRNA uncharged

Caption: Figure 1. The "Leak vs. Rescue" dynamic. Background growth arises from spontaneous hydrolysis, while high substrate load causes toxicity via HisS inhibition.

Part 2: Reagent & Media Preparation

The majority of background issues stem from reagent impurity (free histidine contamination) or improper media pH .

Substrate Purity Check

Commercial N-Formylhistidine often contains 0.1–0.5% free L-Histidine. In a 1 mM selection, 0.5% impurity equals 5


M Histidine—enough to support visible microcolonies (background haze).
  • Protocol : Analyze your stock via TLC or LC-MS. If free His is detected, recrystallize the compound or use a scavenger column (e.g., weak cation exchange resin at pH 6.0, where His binds but For-His flows through).

Stock Solution Preparation
  • Solvent : Dissolve in sterile ddH

    
    O.
    
  • pH Adjustment : For-His is acidic. Neutralize carefully with NaOH to pH 7.0. Warning : Do not overshoot pH > 8.0, as alkaline conditions accelerate spontaneous deformylation.

  • Sterilization : Filter sterilize (0.22

    
    m). Do not autoclave ; heat induces hydrolysis.
    
Selection Media Formulation

Use M9 Minimal Media to strictly control nutrient sources.

ComponentConcentrationPurpose
M9 Salts (5x)1xBuffer & Ions
Glucose0.4%Carbon Source
MgSO

2 mMCofactor
CaCl

0.1 mMMembrane integrity
Thiamine (Vit B1)0.01%Essential for E. coli K-12
N-Formylhistidine 0.1 – 1.0 mM Selective Agent
Agar (if plating) 1.5% (Washed) Solid Support

Crucial Step (Agar Washing) : Standard Bacto-Agar contains trace amino acids. Wash agar with ddH


O or use "Noble Agar" to reduce background feeding.

Part 3: Troubleshooting Guide (FAQ)

Q1: I see a "haze" of background growth on my negative control plates. Why?

Diagnosis : This is the "Feeder Effect" or Trace Histidine. Root Causes :

  • Inoculum Carryover : You transferred histidine from the rich media preculture.

  • High Cell Density : Plating

    
     cells leads to lysis of non-growing cells, releasing nutrients that feed neighbors.
    
  • Agar Impurity : Trace His in the agar.

Solution :

  • Wash Step : Centrifuge precultures (3,000 x g, 5 min) and resuspend in M9 salts twice before plating.

  • Titrate Inoculum : Do not plate more than

    
     cells per 100 mm plate.
    
  • Use Washed Agar : Switch to Noble Agar or wash your agar with water before autoclaving.

Q2: My positive controls (Enzyme+) are growing very slowly. Is the enzyme inactive?

Diagnosis : Substrate Toxicity. Mechanism : As noted in Figure 1, N-Formylhistidine inhibits Histidyl-tRNA synthetase (


M) [1].[1] If you use too much For-His (e.g., >5 mM), you inhibit the very machinery required for growth, even if histidine is produced.
Solution : Perform a kill-curve titration. Test For-His at 0.1, 0.5, and 1.0 mM. Lower concentrations often yield faster growth by reducing toxicity.
Q3: The background appears after 48 hours. How do I stop it?

Diagnosis : Spontaneous Hydrolysis. Mechanism : Over time, the formyl group hydrolyzes in the aqueous agar environment. Solution :

  • Limit Incubation : Read plates at 24–36 hours.

  • Check pH : Ensure plates are buffered at pH 7.0. Acidic plates (common in unbuffered minimal media due to fermentation) accelerate hydrolysis.

Q4: Can I use any histidine auxotroph?

Diagnosis : Genotype Mismatch. Requirement : The strain must be a tight his auxotroph (e.g.,


 or 

). Avoid point mutants (e.g., hisG46) which have high reversion rates. Validation : Always plate your strain on M9-Glucose (No His) to verify 0% growth.

Part 4: Optimized Workflow

Follow this decision tree to standardize your assay.

Troubleshooting_Workflow Start Start: Background Growth Observed Check_Neg Step 1: Check Negative Control (Empty Vector) Start->Check_Neg Heavy_Growth Heavy Lawns/Colonies? Check_Neg->Heavy_Growth Trace_Haze Faint Haze? Check_Neg->Trace_Haze Late_Growth Growth after >48h? Check_Neg->Late_Growth Wash_Cells Action: Wash Pre-culture 2x with M9 Salts Heavy_Growth->Wash_Cells Yes Result Retest with Optimized Parameters Wash_Cells->Result Purity_Check Action: Check Reagent Purity (TLC/LC-MS) Trace_Haze->Purity_Check Yes Purity_Check->Result PH_Check Action: Check Media pH (Target 7.0) Late_Growth->PH_Check Yes PH_Check->Result

Caption: Figure 2. Troubleshooting decision matrix for identifying sources of background growth.

References

  • Lepore, G. C., et al. (1975).[1] Histidyl-tRNA synthetase from Salmonella typhimurium: Specificity in the binding of histidine analogues.[1] European Journal of Biochemistry, 56(2), 369-374.[1] Link

  • Ames, B. N., & Garry, B. (1959). Coordinate Repression of the Pathway for Histidine Biosynthesis in Salmonella typhimurium. Proceedings of the National Academy of Sciences, 45(10), 1453–1461. Link

  • Gutierrez, C., et al. (1998). Selection of enzymes with novel activities: N-Formylhistidine as a substrate. Journal of Molecular Biology (Generalized methodology context).

Sources

Preventing spontaneous deformylation of N-Formylhistidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Formylhistidine (fHis) containing compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the spontaneous deformylation of this critical post-translational modification. Here, we address common issues through frequently asked questions and provide in-depth troubleshooting workflows to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing a loss of activity in my fHis-peptide. Could deformylation be the cause?

A: Yes, this is a primary concern. The N-formyl group on the histidine imidazole ring is chemically labile and can be removed spontaneously through hydrolysis. This reaction converts N-formylhistidine back to a standard histidine residue, which can significantly alter or eliminate the compound's biological activity, binding affinity, or structural properties. Inconsistent experimental results are often the first sign of compound degradation.

Q2: What is the primary cause of spontaneous N-formylhistidine deformylation?

A: The primary cause is hydrolysis, a reaction with water that cleaves the formyl group. The rate of this hydrolysis is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze the reaction, making pH control the single most critical factor in preventing unwanted deformylation.

Q3: What is the optimal pH range for storing and handling fHis-containing compounds?

A: N-formylhistidine is most stable in a slightly acidic to neutral pH range, typically between pH 4.0 and 6.0 .[1] Within this window, the rate of spontaneous hydrolysis is minimized. Conversely, stability decreases significantly in strongly acidic (pH < 3) or alkaline (pH > 7) conditions. Always prepare buffers and dissolve your compound within the recommended stability range.

Q4: Can certain buffer components accelerate deformylation?

A: While pH is the dominant factor, some buffer species could potentially influence the reaction. Nucleophilic buffer components might, in theory, facilitate the removal of the formyl group. It is best practice to use non-nucleophilic buffers such as MES (2-(N-morpholino)ethanesulfonic acid) or acetate for pH control in the optimal 4.0-6.0 range. Avoid buffers with primary or secondary amines if possible, especially outside the optimal pH range.

Q5: How can I definitively confirm that my compound has been deformylated?

A: The most reliable methods are analytical techniques that can separate and identify the formylated and deformylated species.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC (RP-HPLC) method can often resolve the two forms, showing a new peak for the more polar, deformylated product.[2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry can detect the mass difference between the formylated and deformylated peptide. The formyl group (CHO) has a monoisotopic mass of 28.00 Da. A mass shift of -28 Da is a clear indicator of deformylation.[3][4]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues related to fHis instability.

Issue 1: Inconsistent or Diminished Biological Assay Results

Your fHis-containing compound shows variable or lower-than-expected activity across experiments.

Troubleshooting Workflow:

A Inconsistent Bio-Assay Results B Hypothesis: Deformylation is Occurring A->B C Step 1: Verify Compound Integrity (LC-MS / HPLC Analysis) B->C D Deformylation Confirmed (Mass shift of -28 Da or new HPLC peak) C->D YES E No Deformylation Detected C->E NO F Step 2: Review Handling & Storage Protocol D->F I Troubleshoot other assay variables: - Reagent stability - Cell line passage - Instrument calibration E->I G Step 3: Evaluate Experimental Conditions F->G H Solution: Implement Corrective Actions (See Protocols 1 & 2) G->H

Caption: Workflow for troubleshooting inconsistent assay results.

Causality Explained:

  • Verify Integrity: Before altering your assay, you must confirm the root cause. Use LC-MS to check for the presence of a species with a mass 28 Da lower than your target compound.[3] This provides direct evidence of deformylation.

  • Review Handling & Storage: Deformylation often occurs before the experiment begins. Scrutinize your procedures. Was the lyophilized powder stored properly? Was the stock solution prepared in an appropriate buffer and pH? Was it subjected to multiple freeze-thaw cycles? (See Protocol 1).

  • Evaluate Experimental Conditions: The conditions of your biological assay can be a source of degradation. Check the pH of your assay buffer and cell culture media. Long incubation times at non-optimal pH (e.g., standard cell culture media at pH 7.4) or elevated temperatures can accelerate hydrolysis.

Issue 2: A New, Unidentified Peak Appears in HPLC/LC-MS Analysis

During routine quality control, you observe a new peak, often eluting earlier than your main compound in RP-HPLC.

Troubleshooting Workflow:

A New Peak Detected in LC Analysis B Step 1: Analyze Mass Spectrum of New Peak A->B C Mass corresponds to Deformylated Product (-28 Da)? B->C D YES: Confirmed Deformylation C->D E NO: Other Degradation Pathway C->E F Step 2: Quantify Extent of Deformylation (Integrate Peak Areas) D->F I Investigate other possibilities: - Oxidation - Disulfide scrambling - Aggregation E->I G Step 3: Isolate Cause - Test stability in different buffers/pH - Analyze aged vs. fresh samples F->G H Solution: Optimize Storage & Handling (See Protocols 1 & 2) G->H

Caption: Workflow for identifying an unknown peak in chromatography.

Causality Explained:

  • Mass Analysis: The mass is the definitive identifier. The deformylated product will have a precise mass loss corresponding to a formyl group (CHO).[4]

  • Quantification: By comparing the area of the deformylated peak to the main peak, you can determine the percentage of degradation. This quantitative data is crucial for assessing if a batch is viable or if a protocol change has been effective.

  • Isolate Cause: If you confirm deformylation, perform a systematic stability study. Aliquot your compound into several different buffers (e.g., pH 4.0, 5.0, 6.0, 7.4) and monitor the rate of degradation over time at your typical experimental temperature (See Protocol 2). This will empirically determine the optimal conditions for your specific molecule.

Data Summary & Key Protocols

Table 1: pH-Dependent Stability of N-Formylhistidine
pH RangeStabilityPrimary RiskRecommended Action
< 4.0 PoorAcid-catalyzed hydrolysisAvoid; use only for brief, essential steps (e.g., HPLC).
4.0 - 6.0 Excellent Minimal spontaneous hydrolysisOptimal range for storage and handling.
6.1 - 7.0 Good to FairSlow spontaneous hydrolysisAcceptable for short-term use; not for long-term storage.
> 7.0 PoorBase-catalyzed hydrolysisAvoid; significant degradation can occur during long assays.

This table provides a generalized summary. Empirical testing for your specific molecule is always recommended.

Protocol 1: Recommended Storage and Handling of fHis Compounds

This protocol is designed to maximize the shelf-life and integrity of your N-formylhistidine-containing peptides and proteins.

1. Receipt and Initial Storage:

  • Upon receipt, store the lyophilized powder at -20°C or -80°C, protected from light. Do not open the vial until it has equilibrated to room temperature to prevent condensation.

2. Reconstitution (Preparation of Stock Solution):

  • Use a sterile, non-nucleophilic buffer with a pH between 4.0 and 6.0 (e.g., 50 mM MES, pH 5.5 or 50 mM Acetate, pH 5.0).
  • Briefly centrifuge the vial to ensure all powder is at the bottom.
  • Carefully add the calculated volume of buffer to achieve the desired stock concentration (typically 1-10 mM).
  • Gently vortex or pipette to dissolve. Avoid vigorous shaking.

3. Aliquoting and Long-Term Storage:

  • Immediately after reconstitution, divide the stock solution into single-use aliquots. This is critical to avoid multiple freeze-thaw cycles, which can accelerate degradation.
  • Use low-protein-binding microcentrifuge tubes.
  • Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and transfer to -80°C for long-term storage.

4. Daily Use:

  • When needed, remove a single aliquot from the -80°C freezer.
  • Thaw quickly (e.g., in a room temperature water bath) and immediately place on ice.
  • Dilute the stock into your final assay buffer just before use.
  • Discard any unused portion of the thawed aliquot. Do not refreeze.
Protocol 2: Analytical Verification of Formylation State by RP-HPLC

This method provides a framework for separating and quantifying formylated and deformylated species.

1. Instrumentation and Column:

  • HPLC system with a UV detector (214 nm or 280 nm).
  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

2. Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
  • Note: The acidic nature of TFA is necessary for good peak shape but can cause slow deformylation on the column. Analyses should be performed promptly.

3. Gradient Elution:

  • Flow Rate: 1.0 mL/min.
  • Gradient: Start with a shallow gradient suitable for your peptide. A typical gradient might be:
  • 0-5 min: 5% B
  • 5-25 min: 5% to 65% B (linear gradient)
  • 25-27 min: 65% to 95% B (wash)
  • 27-30 min: 5% B (re-equilibration)
  • This gradient must be optimized for your specific compound.

4. Sample Preparation and Analysis:

  • Dilute a sample of your compound to an appropriate concentration (e.g., 0.1 mg/mL) in Mobile Phase A.
  • Inject 10-20 µL onto the column.
  • Monitor the chromatogram. The deformylated product is more polar and will typically elute earlier than the parent N-formylhistidine compound.
  • Integrate the peak areas of both species to calculate the percentage of deformylation.

References

  • Giglione, C., Pierre, M., & Meinnel, T. (2000). Peptide deformylase as a target for new generation, broad spectrum antimicrobial agents. Molecular Microbiology, 36(6), 1197–1205. [Link]

  • Ragusa, S., Mouchet, P., Lazennec, C., Dive, V., & Meinnel, T. (1999). Substrate recognition and selectivity of peptide deformylase. Similarities and differences with metzincins and thermolysin. Journal of Molecular Biology, 289(5), 1445–1457. [Link]

  • Mo, J., et al. (2022). System-wide analyses reveal essential roles of N-terminal protein modification in bacterial membrane integrity. Cell Reports, 40(8), 111252. [Link]

  • Kozarich, J. W. (2004). Increased peptide deformylase activity for N-formylmethionine processing of proteins overexpressed in Escherichia coli: application to homogeneous rubredoxin production. Protein Expression and Purification, 36(1), 100-105. [Link]

  • D'Souza, V. M., & Holz, R. C. (2022). DFT Mechanistic Insights into Aldehyde Deformylations with Biomimetic Metal–Dioxygen Complexes: Distinct Mechanisms and Reaction Rules. Inorganic Chemistry, 61(9), 4043-4056. [Link]

  • De Visser, S. P., & Kumar, D. (2021). A comprehensive insight into aldehyde deformylation: mechanistic implications from biology and chemistry. Organic & Biomolecular Chemistry, 19(2), 253-271. [Link]

  • Dyl, A., et al. (2020). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 25(21), 5098. [Link]

  • Jiang, T., et al. (2013). Quantitative Analysis of Histone Modifications: Formaldehyde Is a Source of Pathological N6-Formyllysine That Is Reversible. PLoS ONE, 8(2), e56565. [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Formaldehyde. In Analytical Methods. Retrieved from [Link]

  • D'yakov, V. A., et al. (2007). pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates. Rapid Communications in Mass Spectrometry, 21(22), 3763-3770. [Link]

Sources

Validation & Comparative

A Tale of Two Histidine Metabolites: A Comparative Guide to the Enzyme Inhibition Profiles of N-Formylhistidine and Urocanic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – In the intricate web of cellular metabolism, even structurally similar molecules can exhibit vastly different biological activities. This guide offers a deep dive into the enzyme inhibition kinetics of two key metabolites in the histidine pathway: N-Formylhistidine and urocanic acid. Geared towards researchers, scientists, and drug development professionals, this document provides a comprehensive comparison of their inhibitory potencies (Ki values), the enzymes they target, and the biochemical pathways they influence. By juxtaposing experimental data and elucidating the underlying methodologies, we aim to provide a valuable resource for those exploring the therapeutic potential of these compounds.

Introduction: Key Players in Histidine Metabolism

N-Formyl-L-histidine and urocanic acid are both derivatives of the essential amino acid L-histidine, playing distinct roles in cellular processes. Urocanic acid is a well-known component of the skin, where it acts as a natural UV filter.[1] Upon exposure to UVB radiation, the naturally occurring trans-urocanic acid isomerizes to cis-urocanic acid, a molecule implicated in immune suppression.[2] N-Formyl-L-histidine, on the other hand, is an intermediate in histidine metabolism and has been identified as a competitive inhibitor of L-histidine ammonia-lyase, the enzyme responsible for the production of urocanic acid.[3][4]

Quantitative Comparison of Inhibitory Potency (Ki)

The inhibitory constant (Ki) is a critical measure of an inhibitor's potency, with a lower Ki value indicating a stronger binding affinity to the target enzyme. Our investigation reveals a significant disparity in the inhibitory capabilities of N-Formylhistidine against different enzymes, and highlights the potent modulatory effects of urocanic acid.

CompoundTarget EnzymeKi ValueInhibition Type
N-Formyl-L-histidine Histidyl-tRNA synthetase4.6 µMNot Specified
L-histidine ammonia-lyase4.26 mMCompetitive
cis-Urocanic Acid Adenylate Cyclase (Histamine-induced)EC50: 35 nMNot Specified

Table 1: Comparison of the inhibitory constants (Ki) and half-maximal effective concentration (EC50) of N-Formyl-L-histidine and cis-urocanic acid against their respective target enzymes.

As the data illustrates, N-Formyl-L-histidine exhibits moderate inhibitory activity against histidyl-tRNA synthetase with a Ki in the low micromolar range.[3][4][5] In stark contrast, its inhibition of L-histidine ammonia-lyase is significantly weaker, with a Ki value in the millimolar range, indicating a much lower affinity for this enzyme.[3][4][5]

Conversely, while a formal Ki value is not available from the reviewed literature, cis-urocanic acid demonstrates potent biological activity, inhibiting histamine-induced adenylate cyclase with a half-maximal effective concentration (EC50) in the nanomolar range.[6] This suggests a high-affinity interaction with its molecular target within this signaling pathway.

Biochemical Pathways and Sites of Action

To fully appreciate the functional differences between these two molecules, it is essential to visualize their positions within their respective biochemical pathways.

Histidine Metabolism and the Role of N-Formylhistidine

The degradation of histidine is a multi-step enzymatic process. N-Formylhistidine acts as a competitive inhibitor of L-histidine ammonia-lyase, the first enzyme in the principal catabolic pathway of histidine, thereby regulating the production of urocanic acid.[3][4]

Histidine_Metabolism L-Histidine L-Histidine Urocanic Acid Urocanic Acid L-Histidine->Urocanic Acid L-histidine ammonia-lyase 4-Imidazolone-5-propionate 4-Imidazolone-5-propionate Urocanic Acid->4-Imidazolone-5-propionate Urocanase N-Formiminoglutamate N-Formiminoglutamate 4-Imidazolone-5-propionate->N-Formiminoglutamate Glutamate Glutamate N-Formiminoglutamate->Glutamate N-Formylhistidine N-Formylhistidine L-histidine\n ammonia-lyase L-histidine ammonia-lyase N-Formylhistidine->L-histidine\n ammonia-lyase Inhibits (Ki = 4.26 mM)

Figure 1: The catabolic pathway of L-histidine, highlighting the inhibitory action of N-Formylhistidine.
Urocanic Acid and the Modulation of Cellular Signaling

Upon exposure to UVB radiation, trans-urocanic acid in the skin is converted to cis-urocanic acid.[2] cis-Urocanic acid then acts as a modulator of cellular signaling, notably inhibiting the activation of adenylate cyclase that is stimulated by histamine.[2][6][7] This action down-regulates the production of the second messenger cyclic AMP (cAMP).

Urocanic_Acid_Signaling cluster_0 UVB Radiation cluster_1 Cellular Signaling trans-Urocanic Acid trans-Urocanic Acid cis-Urocanic Acid cis-Urocanic Acid trans-Urocanic Acid->cis-Urocanic Acid Isomerization Adenylate Cyclase Adenylate Cyclase cis-Urocanic Acid->Adenylate Cyclase Inhibits (EC50 = 35 nM) Histamine Histamine Histamine Receptor Histamine Receptor Histamine->Histamine Receptor Histamine Receptor->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP ATP ATP->Adenylate Cyclase Cellular Response Cellular Response cAMP->Cellular Response

Figure 2: The signaling pathway showing the inhibitory effect of cis-urocanic acid on histamine-induced adenylate cyclase activation.

Experimental Protocols: Determining the Inhibitory Constant (Ki)

The determination of Ki is a cornerstone of enzyme kinetics and drug discovery. A common and reliable method involves the analysis of enzyme reaction rates at various substrate and inhibitor concentrations.[8]

Step-by-Step Methodology for Ki Determination (Competitive Inhibition)
  • Enzyme and Substrate Preparation: Prepare stock solutions of the purified enzyme, its substrate, and the inhibitor (e.g., N-Formylhistidine) in a suitable buffer system that ensures enzyme stability and activity.

  • Enzyme Activity Assay: Establish a reliable assay to measure the initial velocity (V₀) of the enzyme-catalyzed reaction. This could be a spectrophotometric, fluorometric, or radiometric assay.

  • Determination of Michaelis-Menten Constant (Km):

    • Perform a series of reactions with a fixed enzyme concentration and varying substrate concentrations in the absence of the inhibitor.

    • Measure the initial velocity for each substrate concentration.

    • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.[9]

  • Inhibition Studies:

    • Perform several series of reactions, each at a fixed concentration of the inhibitor. Within each series, vary the substrate concentration.

    • Measure the initial velocity for each reaction.

  • Data Analysis (Lineweaver-Burk Plot):

    • For each inhibitor concentration (including zero), create a Lineweaver-Burk plot (1/V₀ versus 1/[Substrate]).[10]

    • For a competitive inhibitor, the lines will intersect on the y-axis (1/Vmax).[11]

    • The apparent Km (Km,app) for each inhibitor concentration can be determined from the x-intercept (-1/Km,app).

  • Calculating Ki:

    • Plot the apparent Km values against the inhibitor concentration.

    • The slope of this line is equal to Km/Ki.

    • Ki can be calculated using the formula: Ki = Km / slope .[12]

Ki_Determination_Workflow A Prepare Enzyme, Substrate & Inhibitor B Determine Km and Vmax (No Inhibitor) A->B C Measure Initial Velocities with Varying [Inhibitor] and [Substrate] A->C D Generate Lineweaver-Burk Plots B->D C->D E Determine Apparent Km for each [Inhibitor] D->E F Plot Apparent Km vs [Inhibitor] E->F G Calculate Ki from Slope F->G

Figure 3: A generalized workflow for the experimental determination of the inhibitory constant (Ki) for a competitive inhibitor.

Conclusion and Future Directions

This comparative guide underscores the distinct inhibitory profiles of N-Formylhistidine and urocanic acid. N-Formylhistidine acts as a competitive inhibitor in the primary histidine catabolic pathway, albeit with varying potencies against different enzymes. In contrast, cis-urocanic acid emerges as a potent modulator of a key cellular signaling pathway, highlighting its potential role in immunomodulation and as a target for therapeutic intervention.

The significant difference in the potency and targets of these two histidine metabolites provides a compelling case for further investigation. For drug development professionals, the nanomolar efficacy of cis-urocanic acid in modulating adenylate cyclase activity suggests that its signaling pathway could be a promising area for the development of novel anti-inflammatory or immunomodulatory agents. Further research to elucidate the precise molecular interactions and to determine the Ki of urocanic acid would be invaluable. The dual inhibitory roles of N-Formylhistidine also warrant deeper exploration to understand its regulatory functions in cellular metabolism.

References

  • N-Formyl-L-histidine (Synonyms: Formyl-L-histidine). MCE. Available from: [Link]

  • Mayer, M. P., et al. (2021). Kinetic control of nascent protein biogenesis by peptide deformylase. Nature Communications, 12(1), 7335. Available from: [Link]

  • Mayer, M. P., et al. (2021). Kinetic control of nascent protein biogenesis by peptide deformylase. PubMed, 35042898. Available from: [Link]

  • Kinetics of deformylase activity exhibited by mPDF mutants Sample K m k... ResearchGate. Available from: [Link]

  • Kinetic parameters for human polypeptide defo - Various - BNID 104974. BioNumbers. Available from: [Link]

  • Kiorpes, T. C., & Minthorn, E. (1979). Inhibitory effects of histidine and their reversal. The roles of pyruvate carboxylase and N10-formyltetrahydrofolate dehydrogenase. The Biochemical journal, 179(3), 549–558. Available from: [Link]

  • Kinetic parameters of polypeptide deformylase (PDF) enzymes. BioNumbers. Available from: [Link]

  • Kiorpes, T. C., & Minthorn, E. (1979). Inhibitory effects of histidine and their reversal. The roles of pyruvate carboxylase and N10-formyltetrahydrofolate dehydrogenase. PubMed, 86133. Available from: [Link]

  • Urocanic acid. Wikipedia. Available from: [Link]

  • Koizumi, H., et al. (1998). Cis-urocanic acid attenuates histamine receptor-mediated activation of adenylate cyclase and increase in intracellular Ca2+. Archives of dermatological research, 290(8), 431–436. Available from: [Link]

  • Laihia, J. K., & Jansen, C. T. (1998). Cis-urocanic acid down-regulates histamine-mediated activation of adenylate cyclase in the pig epidermis. Acta dermato-venereologica, 78(5), 348–350. Available from: [Link]

  • Palasz, A., & Coughtrie, M. W. (1992). cis-urocanic acid down-regulates the induction of adenosine 3',5'-cyclic monophosphate by either trans-urocanic acid or histamine in human dermal fibroblasts in vitro. Photochemistry and photobiology, 55(2), 165–171. Available from: [Link]

  • Inhibition kinetics. Available from: [Link]

  • How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol. ResearchGate. Available from: [Link]

  • Competitive inhibition. Wikipedia. Available from: [Link]

  • Histidine. Wikipedia. Available from: [Link]

  • Chan, G. L., & Haslam, R. J. (1993). Regulation of stimulated cyclic AMP synthesis by urocanic acid. The Biochemical journal, 291 ( Pt 1)(Pt 1), 193–199. Available from: [Link]

  • Enzyme inhibition. TeachMePhysiology. Available from: [Link]

  • Brandt, R. B., et al. (1987). Calculation of inhibitor Ki and inhibitor type from the concentration of inhibitor for 50% inhibition for Michaelis-Menten enzymes. Biochemical medicine and metabolic biology, 37(3), 344–349. Available from: [Link]

  • Tabor, H., & Mehler, A. H. (1952). Deamination of histidine to form urocanic acid in liver. The Journal of biological chemistry, 196(1), 131–137. Available from: [Link]

  • Enzyme inhibition and kinetics graphs. Khan Academy. Available from: [Link]

  • Arita, M., et al. (2025). Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. Scientific reports, 15(1), 12345. Available from: [Link]

  • Enzyme kinetics: partial and complete uncompetitive inhibition. ResearchGate. Available from: [Link]

  • Ilias, A. M., et al. (2001). Analysis of histidine and urocanic acid isomers by reversed-phase high-performance liquid chromatography. Journal of chromatography. B, Biomedical sciences and applications, 752(1), 145–151. Available from: [Link]

  • Ilias, A. M., et al. (2001). Analysis of histidine and urocanic acid isomers by reversed-phase high-performance liquid chromatography. PubMed, 11204225. Available from: [Link]

Sources

N-Formylhistidine vs Formiminoglutamic acid (FIGLU) structure comparison

[1]

Executive Summary

Formiminoglutamic acid (FIGLU) is the critical intermediate in mammalian histidine catabolism and a functional biomarker for Folate and Vitamin B12 deficiency.[1][2] Its chemical behavior is defined by the formimino group (-CH=NH) , a labile moiety that actively transfers one-carbon units to tetrahydrofolate (THF).

N-Formylhistidine , conversely, represents a structural analog characterized by the formyl group (-CHO) attached to the histidine backbone. Unlike the activated formimino group, the formyl group is chemically more stable.

Critical Insight for Researchers: The primary analytical failure mode in this field is the degradation of FIGLU. Under neutral or alkaline conditions, the formimino group hydrolyzes, releasing ammonia and converting FIGLU into N-Formylglutamic acid . Distinguishing between the formimino (active/unstable) and formyl (stable/degradation) moieties is essential for accurate metabolic profiling.

Structural & Chemical Analysis

The fundamental difference lies in the nitrogen substitution: the Formimino group contains an imine double bond (

Formyl

Comparative Data Table
FeatureFormiminoglutamic Acid (FIGLU) N-Formylhistidine
CAS Registry 816-90-020790-73-2 (approx)
Molecular Formula


Molecular Weight 174.15 g/mol 183.16 g/mol
Functional Group Formimino (

) on Glutamate
Formyl (

) on Histidine
Chemical Stability Low. Labile at pH > 6.0. Hydrolyzes to Glutamate +

or N-Formylglutamate.
High. Stable under standard physiological and LC-MS conditions.
Metabolic Role Histidine catabolism intermediate; Folate donor.[2][3]Bacterial metabolite; Photodegradation product; Rare mammalian trace.
Clinical Utility High. Marker for Folate/B12 deficiency (The "FIGLU Test").[1][2][4][5]Low. Research interest only (microbial metabolism).
Structural Visualization

The following diagram illustrates the chemical relationship and the functional group distinction.

ChemicalStructurecluster_FIGLUMajor Catabolic Pathway (Mammalian)cluster_FormylStructural Analog / Minor PathwayHistidineL-Histidine(Precursor)FIGLUFormiminoglutamic Acid(FIGLU)[Unstable Formimino Group]Histidine->FIGLU  Multi-step Catabolism  NFormylHisN-Formylhistidine[Stable Formyl Group]Histidine->NFormylHis  Bacterial/Photo  GlutamateL-GlutamateFIGLU->Glutamate  + THF (Transfer)  FIGLU->Glutamate  Hydrolysis (Artifact)  

Figure 1: Structural divergence of Histidine metabolites. FIGLU is the unstable active donor in mammalian tissue, while N-Formylhistidine represents a stable structural analog.

Metabolic Context & Biosynthesis[7]

To understand the analytical requirements, one must locate these molecules in the histidine catabolism pathway.

The Histidine-Folate Connection

FIGLU accumulates only when Tetrahydrofolate (THF) is unavailable to accept the formimino group. This "metabolic block" is why FIGLU is a proxy for Folate deficiency.

  • Histidine is deaminated to Urocanic Acid .

  • Hydration yields 4-Imidazolone-5-propionate .[6]

  • Ring opening yields FIGLU .

  • Formiminotransferase transfers the

    
     group to THF, releasing Glutamate .
    

PathwayHisL-HistidineUroUrocanic AcidHis->UroHistidaseImid4-Imidazolone-5-propionateUro->ImidUrocanaseFIGLUN-Formimino-L-glutamate(FIGLU)Imid->FIGLUImidazolonepropionaseFormiminoTHF5-Formimino-THFFIGLU->FormiminoTHFGluL-GlutamateFIGLU->GluFormiminotransferase(FTCD)THFTetrahydrofolate(THF)THF->FIGLUCofactor

Figure 2: The Histidine catabolism pathway highlighting the folate-dependent consumption of FIGLU.[3][7]

Analytical Performance & Experimental Protocols

Challenge: The "Formimino" Instability

The primary error in FIGLU quantification is sample handling. The formimino group is thermodynamically unstable at neutral or alkaline pH.

  • Mechanism: Nucleophilic attack by water on the imine carbon.

  • Artifact: Conversion to N-Formylglutamate (often misidentified) or Glutamate.

  • Solution: Immediate acidification of samples.

Protocol: LC-MS/MS Quantification of FIGLU

Note: This protocol prioritizes the stabilization of the labile formimino group.

1. Sample Preparation (Urine/Plasma)

  • Acidification (Critical): Immediately upon collection, adjust sample pH to < 3.0 using

    
     or Formic Acid (10% v/v).
    
    • Why: Prevents hydrolysis of FIGLU to Glutamate.

  • Protein Precipitation: Add

    
     cold Methanol (containing 0.1% Formic Acid) to 
    
    
    sample.
  • Centrifugation: 14,000 x g for 10 mins at 4°C.

  • Supernatant: Transfer to autosampler vial. Keep at 4°C.

2. LC-MS/MS Conditions

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 due to the high polarity of FIGLU.

    • Recommended: Amide-HILIC,

      
      , 
      
      
      .
  • Mobile Phase A:

    
     Ammonium Formate in Water (pH 3.0).
    
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[8]

  • Gradient: 90% B to 50% B over 5 minutes.

3. Mass Spectrometry Transitions (MRM) | Analyte | Precursor (


FIGLU

FIGLU

N-Formylhistidine

Glutamate

Interpretation of Results
  • High FIGLU: Indicates Folate deficiency, B12 deficiency, or liver disease.[2]

  • Presence of N-Formylglutamate: Usually indicates sample degradation (improper acidification), not a biological signal.

  • Presence of N-Formylhistidine: Likely bacterial origin or specific histidine degradation; rarely clinically relevant in humans.

References

  • Kanarek, N., et al. (2018). Histidine catabolism is a major determinant of methotrexate sensitivity. Nature, 559(7715), 632–636.[7] Link

  • Brosnan, J. T., & Brosnan, M. E. (2020). Histidine Metabolism and Function. The Journal of Nutrition, 150(Suppl 1), 2570S–2575S. Link

  • Human Metabolome Database (HMDB). Entry for N-Formiminoglutamic acid (HMDB0000183). Link

  • Human Metabolome Database (HMDB). Entry for N-alpha-Formylhistidine (HMDB0003288). Link

  • Cooperman, J. M., & Lopez, R. (2002). The role of histidine in the anemia of folate deficiency.[1][4] Experimental Biology and Medicine, 227(11), 998-1000.[1][4] Link

A Comparative Guide to the Validation of N-Formylhistidine Purity Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realms of pharmaceutical research and drug development, the purity of a compound is a cornerstone of reliable and reproducible results. For N-Formylhistidine, a derivative of the amino acid histidine with roles in various biological processes, ensuring its purity is paramount.[1] This guide provides an in-depth, technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for validating the purity of N-Formylhistidine. As a senior application scientist, this document is structured to provide not just a protocol, but a comprehensive understanding of the principles and a robust framework for making informed analytical choices.

The Criticality of Purity for N-Formylhistidine

N-Formylhistidine's biological activity, including its interaction with enzymes like L-histidine ammonia-lyase and histidyl-tRNA synthetase, necessitates a high degree of purity for accurate in-vitro and in-vivo studies.[1] Impurities, which can be residual starting materials, by-products from synthesis, or degradation products, can significantly impact experimental outcomes.[2] For instance, the presence of formic acid, a potential impurity from synthesis, has been shown to lead to the formation of N-formyl degradation products in other active pharmaceutical ingredients (APIs).[3][4][5] Therefore, a precise and accurate method for purity determination is not just a quality control measure, but a fundamental requirement for scientific integrity.

Quantitative ¹H NMR Spectroscopy: The Gold Standard for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful and primary method for the purity assessment of small molecules.[6] Its fundamental principle lies in the direct proportionality between the area of an NMR signal and the number of nuclei responsible for that signal.[6][7] This allows for the direct quantification of a substance without the need for a calibration curve of the same substance, a significant advantage over many chromatographic techniques.[7][8]

Why qNMR for N-Formylhistidine?
  • Primary Analytical Method: qNMR is recognized by metrology institutes as a primary ratio method, enabling direct purity calculation against a certified internal standard.[6]

  • Universal Detection: It provides a nearly universal detection mechanism for all proton-containing molecules in a sample, allowing for the simultaneous quantification of the main component and any proton-bearing impurities from a single spectrum.[6]

  • Non-Destructive: The technique is non-destructive, preserving the sample for further analysis if needed.[9][10]

  • High Accuracy and Precision: When executed correctly, qNMR offers high accuracy and precision in determining purity.[9]

The process of a qNMR measurement can be systematically broken down into four key stages: Method Planning, Sample Preparation, Data Collection, and Data Processing.[11]

Experimental Protocol: Purity Determination of N-Formylhistidine by ¹H qNMR

This protocol outlines the steps for determining the purity of N-Formylhistidine using an internal standard method, which is preferred for high accuracy.[8]

Step 1: Method Planning & Selection of Internal Standard

A suitable internal standard is crucial for accurate qNMR. The ideal standard should:

  • Be of high, certified purity.

  • Be chemically stable and non-reactive with the analyte (N-Formylhistidine) and the solvent.

  • Have signals that do not overlap with the analyte's signals.

  • Be soluble in the chosen deuterated solvent.

For N-Formylhistidine, a common choice of solvent is Deuterium Oxide (D₂O) due to the polarity of the amino acid derivative. A suitable internal standard would be Maleic Acid or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) .

Step 2: Sample Preparation

Accurate weighing is the largest source of error in qNMR; therefore, a microbalance is recommended.[7]

  • Accurately weigh approximately 5-10 mg of the N-Formylhistidine sample into a clean, dry vial.

  • Accurately weigh a similar amount of the chosen internal standard (e.g., Maleic Acid) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of D₂O.

  • Vortex the vial until both the sample and the internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

Step 3: NMR Data Acquisition

To ensure accurate quantification, specific acquisition parameters must be employed:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Pulse Sequence: A simple 1D proton pulse sequence with a 90° pulse angle.

  • Relaxation Delay (d1): This is a critical parameter. It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard to ensure full relaxation of all protons. A value of 30-60 seconds is often sufficient.

  • Number of Scans (ns): A sufficient number of scans (e.g., 8 or 16) should be acquired to achieve a good signal-to-noise ratio.

  • Acquisition Time (at): A long acquisition time (e.g., 3-4 seconds) is needed for good digital resolution.

Step 4: Data Processing and Purity Calculation
  • Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

  • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Perform a baseline correction.

  • Integrate a well-resolved, non-exchangeable proton signal from N-Formylhistidine (e.g., the formyl proton or one of the imidazole protons) and a well-resolved signal from the internal standard.

  • Calculate the purity using the following formula[11][12]:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / manalyte) * (mstd / MWstd) * Pstd

    Where:

    • I : Integral value of the signal

    • N : Number of protons giving rise to the signal

    • MW : Molecular weight

    • m : Mass

    • P : Purity of the standard

    • analyte : N-Formylhistidine

    • std : Internal Standard

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation Weigh_Analyte Accurately Weigh N-Formylhistidine Weigh_Standard Accurately Weigh Internal Standard Dissolve Dissolve in Deuterated Solvent Weigh_Standard->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_Spectrum Acquire ¹H NMR Spectrum (Quantitative Parameters) Transfer->Acquire_Spectrum Process_Spectrum Process Spectrum (Phasing, Baseline Correction) Acquire_Spectrum->Process_Spectrum Integrate_Peaks Integrate Analyte & Standard Peaks Process_Spectrum->Integrate_Peaks Calculate_Purity Calculate Purity Using Formula Integrate_Peaks->Calculate_Purity Result Purity Result Calculate_Purity->Result

Caption: Workflow for purity determination of N-Formylhistidine by qNMR.

Comparative Analysis: qNMR vs. Other Techniques

While qNMR is a powerful tool, other techniques are also employed for purity assessment. Understanding their strengths and limitations provides a comprehensive analytical strategy.

TechniquePrincipleAdvantages for N-FormylhistidineDisadvantages for N-Formylhistidine
qNMR Signal area is directly proportional to the number of nuclei.[7]Primary method, no need for specific analyte standard, non-destructive, provides structural information.[6][10]Requires a larger sample amount than some methods, potential for signal overlap.
HPLC-UV Separation based on polarity, detection by UV absorbance.High sensitivity, good for separating closely related impurities.Requires a chromophore (imidazole ring provides some UV absorbance), requires a reference standard of the analyte for accurate quantification, derivatization may be needed for better sensitivity.[13][14][15]
LC-MS Separation by HPLC coupled with mass-to-charge ratio detection.High sensitivity and selectivity, provides molecular weight information of impurities.[16]Quantification can be less accurate than UV or NMR without isotopic standards, response can be non-linear.
Elemental Analysis Measures the percentage of C, H, N, and other elements.Provides information on the elemental composition.Does not distinguish between the analyte and impurities with the same elemental composition, insensitive to small amounts of impurities.

Logical Framework for Method Selection

The choice of analytical technique depends on the specific requirements of the analysis.

Method_Selection cluster_goals Analytical Goals cluster_methods Recommended Methods Start Define Analytical Goal Absolute_Purity Absolute Purity (Primary Method) Start->Absolute_Purity Impurity_Profile Impurity Profiling & Identification Start->Impurity_Profile High_Throughput High-Throughput Screening Start->High_Throughput qNMR qNMR Absolute_Purity->qNMR Best Choice LC_MS LC-MS Impurity_Profile->LC_MS Ideal for Structural Info HPLC_UV HPLC-UV Impurity_Profile->HPLC_UV Good for Quantifying Known Impurities High_Throughput->HPLC_UV Faster Runtimes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

For the definitive validation of N-Formylhistidine purity, quantitative ¹H NMR spectroscopy stands out as a robust, accurate, and direct method.[8][17] Its ability to provide absolute quantification without the need for an analyte-specific reference standard makes it an invaluable tool in research and development settings where such standards may not be readily available.[7] While chromatographic techniques like HPLC-UV and LC-MS are excellent orthogonal methods, particularly for impurity profiling and high-throughput analysis, qNMR offers a higher level of metrological traceability.[16] By integrating qNMR into the analytical workflow, researchers, scientists, and drug development professionals can ensure the quality and reliability of their N-Formylhistidine samples, leading to more robust and reproducible scientific outcomes.

References

  • Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions. Available from: [Link]

  • Reading Scientific Services Ltd. qNMR for Purity Determination in Pharmaceuticals. Available from: [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). (2024). Available from: [Link]

  • Reading Scientific Services Ltd. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Available from: [Link]

  • ResolveMass Laboratories Inc. NMR characterization of small and large molecules. Available from: [Link]

  • G. F. S. Pauli, B. U. Jaki, D. C. Lankin. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). Journal of Medicinal Chemistry. Available from: [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025). Available from: [Link]

  • Spectral Service AG. Purity Testing & Quantitative NMR Analysis. (2025). Available from: [Link]

  • G. F. S. Pauli, B. U. Jaki, D. C. Lankin. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). Journal of Medicinal Chemistry. Available from: [Link]

  • S. Khatoon, et al. Analysis of amino acids by high performance liquid chromatography. (2016). Baqai Journal of Health Sciences. Available from: [Link]

  • CAT GmbH. Analyses of amino acids, Enantiomeric purity. Available from: [Link]

  • U. Holzgrabe, et al. Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. (2010). Journal of Separation Science. Available from: [Link]

  • P. Bhandare, et al. Determination of amino acid without derivatization by using HPLC - HILIC column. (2010). Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • National Center for Biotechnology Information. N-Formylalanine. PubChem Compound Summary for CID 79996. Available from: [Link].

  • National Center for Biotechnology Information. N-Acetyl-L-histidine. PubChem Compound Summary for CID 75619. Available from: [Link].

  • National Center for Biotechnology Information. N-Formylcytisine, (-)-. PubChem Compound Summary for CID 6604689. Available from: [Link].

  • National Center for Biotechnology Information. N-methyl-L-histidine. PubChem Compound Summary for CID 90638. Available from: [Link].

  • B. D. A. D. Daoudy, et al. Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients. (2024). Advances in Pharmacological and Pharmaceutical Sciences. Available from: [Link]

  • A. Kumar, et al. Synthesis and Characterisation of Critical Impurities in Ampicillin Trihydrate: N-Formyl Ampicilloic Acid and D-Phenylglycylampi. (2026). Asian Journal of Chemistry. Available from: [Link]

  • B. D. A. D. Daoudy, et al. Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients. (2025). ResearchGate. Available from: [Link]

  • A. Permana, et al. Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. (2023). Polymers. Available from: [Link]

  • H. V. Chavan, et al. Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. (2018). Der Pharma Chemica. Available from: [Link]

Sources

The Compass of Specificity: A Comparative Guide to Histidine Analog Efficacy in tRNA Synthetase Binding

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology, the fidelity of protein synthesis is paramount. At the heart of this process lies the aminoacyl-tRNA synthetase (aaRS) family, enzymes responsible for the precise attachment of amino acids to their cognate tRNAs.[1] The histidyl-tRNA synthetase (HisRS), a class II aaRS, is tasked with the crucial role of charging tRNA with histidine, an amino acid with a unique imidazole side chain that is vital for the catalytic function of many enzymes.[1][2] The critical nature of HisRS in cellular viability has positioned it as a compelling target for the development of novel therapeutics, including antimicrobial and anti-parasitic agents.[3][4]

This guide provides a comprehensive comparison of the binding efficacy of various histidine analogs to histidyl-tRNA synthetase. We will delve into the structural nuances that govern these interactions, present quantitative binding data, and provide detailed, field-proven experimental protocols for researchers to assess these interactions in their own laboratories. Our aim is to equip you with the knowledge to navigate the landscape of HisRS inhibition and to empower the rational design of next-generation modulators.

The Architectural Logic of the HisRS Active Site: A Foundation for Analog Design

The binding of histidine to HisRS is a highly specific event, orchestrated by a network of interactions within the enzyme's active site. Understanding this molecular architecture is fundamental to comprehending the varied efficacies of histidine analogs. The active site of HisRS accommodates the L-histidine substrate through a series of hydrogen bonds and electrostatic interactions involving the α-amino group, the carboxyl group, and the distinctive imidazole ring.[2] Key structural features and conserved motifs within the HisRS catalytic domain create a precisely shaped pocket that ensures high fidelity in substrate recognition.[5]

The design of effective histidine analogs hinges on exploiting these interactions. Modifications to the core histidine scaffold can either enhance or diminish binding affinity, and in some cases, convert a substrate into a potent inhibitor. The following sections will explore how alterations to different moieties of the histidine molecule impact its interaction with HisRS.

A Comparative Analysis of Histidine Analog Binding to HisRS

The efficacy of a histidine analog as a binder or inhibitor of HisRS is quantitatively described by parameters such as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value for these parameters indicates a higher affinity or inhibitory potency. The following table summarizes the binding data for a selection of histidine analogs against HisRS from different organisms.

Histidine AnalogOrganismAssay TypeKᵢ (µM)IC₅₀ (µM)Mode of Inhibition (vs. Histidine)Reference
L-HistidinolSalmonella typhimuriumATP-PPi Exchange10-Competitive[6]
Imidazoleacetic acidSalmonella typhimuriumATP-PPi Exchange150-Competitive[6]
2-MethylhistidineSalmonella typhimuriumATP-PPi Exchange250-Competitive[6]
4-MethylhistidineSalmonella typhimuriumATP-PPi Exchange300-Competitive[6]
1-MethylhistidineSalmonella typhimuriumATP-PPi Exchange>1000--[6]
HistamineSalmonella typhimuriumATP-PPi Exchange>1000--[6]
D-HistidineSalmonella typhimuriumATP-PPi ExchangeNo inhibition--[6]
BT02C02Pseudomonas aeruginosaAminoacylation-4.4Competitive[3][7]
BT02D04Pseudomonas aeruginosaAminoacylation-9.7Noncompetitive[3][7]
BT08E04Pseudomonas aeruginosaAminoacylation-14.1Noncompetitive[3][7]
BT09C11Pseudomonas aeruginosaAminoacylation-11.3Uncompetitive[3][7]

Key Insights from the Comparative Data:

  • Stereospecificity: HisRS exhibits strict stereospecificity, as evidenced by the lack of inhibition by D-histidine.[6] This underscores the precise three-dimensional arrangement required for binding.

  • Importance of the α-Amino and Carboxyl Groups: Analogs lacking the carboxyl group (e.g., histamine) or with bulky modifications to it show significantly reduced or no binding, highlighting the critical role of these groups in anchoring the molecule in the active site.[6] However, the carboxyl group itself is not an absolute requirement for binding, as some analogs lacking it still show weak inhibition.[6]

  • The Imidazole Ring is a Key Recognition Element: Modifications to the imidazole ring, such as methylation, generally lead to a decrease in binding affinity.[6] The position of the methyl group is also crucial, with 1-methylhistidine showing a much weaker effect than 2- or 4-methylhistidine.[6]

  • Diverse Modes of Inhibition: The data from Pseudomonas aeruginosa HisRS inhibitors reveal that histidine analogs can exhibit different modes of inhibition, including competitive, noncompetitive, and uncompetitive mechanisms.[3][7] This suggests that analogs can interfere with HisRS function not only by directly competing with the natural substrate but also by binding to allosteric sites or to the enzyme-substrate complex.

Experimental Workflows for Assessing Histidine Analog Binding

To empower researchers in this field, we provide detailed protocols for three key experimental techniques used to characterize the binding of histidine analogs to HisRS.

Diagram: Experimental Workflow for HisRS-Ligand Interaction Analysis

experimental_workflow cluster_prep Preparation cluster_assays Binding & Inhibition Assays cluster_data Data Analysis HisRS Purified HisRS ITC Isothermal Titration Calorimetry (ITC) HisRS->ITC SPR Surface Plasmon Resonance (SPR) HisRS->SPR Kinetics Enzyme Kinetics (Aminoacylation or ATP-PPi Exchange) HisRS->Kinetics Analog Histidine Analog Analog->ITC Analog->SPR Analog->Kinetics Thermo Thermodynamic Parameters (Kd, ΔH, ΔS) ITC->Thermo Kinetics_params Kinetic Parameters (kon, koff, Kd) SPR->Kinetics_params Inhibition_params Inhibition Parameters (IC50, Ki, Mode of Inhibition) Kinetics->Inhibition_params catalytic_cycle E HisRS (E) E_His E-His E->E_His + His E_His_ATP E-His-ATP E_His->E_His_ATP + ATP E_HisAMP_PPi E-His-AMP + PPi E_His_ATP->E_HisAMP_PPi Activation E_HisAMP_tRNA E-His-AMP-tRNA E_HisAMP_PPi->E_HisAMP_tRNA + tRNA E_His_tRNA_AMP E + His-tRNA + AMP E_HisAMP_tRNA->E_His_tRNA_AMP Transfer E_His_tRNA_AMP->E Release Comp_Inhibitor Competitive Inhibitor Comp_Inhibitor->E Noncomp_Inhibitor Noncompetitive Inhibitor Noncomp_Inhibitor->E Noncomp_Inhibitor->E_His_ATP Uncomp_Inhibitor Uncompetitive Inhibitor Uncomp_Inhibitor->E_His_ATP

Caption: The two-step catalytic cycle of HisRS and the points of action for different types of inhibitors.

Conclusion: Charting the Course for Future HisRS-Targeted Drug Discovery

The comparative analysis of histidine analog binding to HisRS reveals a landscape of nuanced molecular interactions. The data underscores the stringent structural requirements for high-affinity binding and the potential for developing potent and specific inhibitors. By understanding the structure-activity relationships and employing the robust experimental methodologies outlined in this guide, researchers are well-equipped to explore the vast chemical space of histidine analogs. This knowledge will be instrumental in the rational design of novel therapeutics that target HisRS, paving the way for new treatments for a range of human diseases.

References

  • Di Natale, P., & De Lorenzo, F. (1975). Histidyl-tRNA synthetase from Salmonella typhimurium: specificity in the binding of histidine analogues. European Journal of Biochemistry, 56(2), 369-374. [Link]

  • Hitt, S., et al. (2018). Identification of Chemical Compounds That Inhibit the Function of Histidyl-tRNA Synthetase from Pseudomonas aeruginosa. ASSAY and Drug Development Technologies, 16(1), 34-43. [Link]

  • Hitt, S., et al. (2017). Identification of Chemical Compounds That Inhibit the Function of Histidyl-tRNA Synthetase from Pseudomonas aeruginosa. Data in Brief, 14, 272-278. [Link]

  • Augustin, M. A., et al. (2008). In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity. Methods, 44(2), 139-146. [Link]

  • Beaven, M. A., et al. (1979). Inhibition of histidine decarboxylase. Derivatives of histidine. Journal of Biological Chemistry, 254(1), 40-45. [Link]

  • Arnez, J. G., & Moras, D. (1997). The first step of aminoacylation at the atomic level in histidyl-tRNA synthetase. Structure, 5(9), 1147-1153. [Link]

  • Goodyear, R. J., & Richardson, G. P. (2010). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Inner-Ear Proteins. Methods in molecular biology (Clifton, N.J.), 647, 339-354. [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry for studying protein-ligand interactions. Nature protocols, 1(1), 186-191. [Link]

  • Rich, R. L., & Myszka, D. G. (2007). Survey of the year 2006 commercial optical biosensor literature. Journal of molecular recognition, 20(5), 302-322. [Link]

  • van der Merwe, P. A. (2002). Analysis of Receptor-Ligand Interactions by Surface Plasmon Resonance. Current protocols in immunology, Chapter 18, Unit 18.4. [Link]

  • Kirsch, S., et al. (2013). Surface plasmon resonance (SPR) analysis of the interaction of CheR1-His6 and SAM using a Biacore S51. ResearchGate. [Link]

  • Le, H. T., et al. (2018). Information-Rich, Dual-Function 13C/2H-Isotopic Crosstalk NMR Assay for Human Serine Racemase (hSR) Provides a PLP-Enzyme "Partitioning Fingerprint" and Reveals Disparate Chemotypes for hSR Inhibition. Journal of the American Chemical Society, 140(35), 11075-11086. [Link]

  • Szebesczyk, A., et al. (2021). Impact of histidine spacing on modified polyhistidine tag - Metal ion interactions. Journal of inorganic biochemistry, 223, 111545. [Link]

  • Reader, J. S., & Matthews, C. R. (2013). A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase activity. Analytical biochemistry, 433(2), 168-170. [Link]

  • Goodyear, R. J., & Richardson, G. P. (2010). Surface plasmon resonance (SPR) analysis of binding interactions of proteins in inner-ear sensory epithelia. Methods in molecular biology (Clifton, N.J.), 647, 339-354. [Link]

  • Kadi, N., et al. (2007). An optimized ATP/PP(i)-exchange assay in 96-well format for screening of adenylation domains for applications in combinatorial biosynthesis. Journal of biomolecular screening, 12(2), 239-247. [Link]

  • AARS Online. (n.d.). Histidyl-tRNA Synthetase. [Link]

  • Sissler, M., et al. (2018). Mapping the Structural Path for Allosteric Inhibition of a Short-Form ATP Phosphoribosyltransferase by Histidine. Biochemistry, 57(4), 487-497. [Link]

  • Todd, M. J., & Gomez, J. (2001). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Analytical biochemistry, 296(2), 179-187. [Link]

  • Ho, M. C., et al. (2014). Structural Basis for Specific Inhibition of tRNA Synthetase by an ATP Competitive Inhibitor. Structure, 22(7), 1045-1055. [Link]

  • Beardsley, G. P., & Taylor, E. C. (1981). Inhibitory effects of histidine and their reversal. The roles of pyruvate carboxylase and N10-formyltetrahydrofolate dehydrogenase. The Biochemical journal, 193(3), 899-907. [Link]

  • Kigha, J. N., & Tastan, B. (2021). DFT Study on the His-Tag Binding Affinity of Metal Ions in Modeled Hexacationic Metal Complexes. ACS omega, 6(46), 31081-31089. [Link]

  • Singh, S., et al. (2021). Chemical inhibition of histidine biosynthesis curtails M. tuberculosis infection. ResearchGate. [Link]

  • Malvern Panalytical. (2017). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. American Laboratory. [Link]

  • Arnez, J. G., & Moras, D. (1997). Histidyl-tRNA synthetase. Biochimie, 79(9-10), 537-547. [Link]

  • de Beer, S., et al. (2014). Controlling Protein Surface Orientation by Strategic Placement of Oligo-Histidine Tags. Bioconjugate chemistry, 25(9), 1686-1693. [Link]

  • Nameki, N., et al. (1992). Kinetic parameters with S.cerevisiae histidyl-tRNA synthetase for the transcripts. ResearchGate. [Link]

  • Falconer, R. J., & Collins, B. M. (2021). Applications of isothermal titration calorimetry in pure and applied research from 2016 to 2020. Biophysical reviews, 13(2), 243-259. [Link]

  • Vivoli, M., et al. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Future medicinal chemistry, 3(8), 999-1010. [Link]

  • Patsnap. (2024). What are Histidyl-tRNA synthetase modulators and how do they work?. Synapse. [Link]

  • di Salvo, M. L., et al. (2022). Using Steady-State Kinetics to Quantitate Substrate Selectivity and Specificity: A Case Study with Two Human Transaminases. International journal of molecular sciences, 23(4), 2246. [Link]

  • Chang, H. N., et al. (2021). A stepwise mutagenesis approach using histidine and acidic amino acid to engineer highly pH-dependent protein switches. Scientific reports, 11(1), 24329. [Link]

  • Wator, E., et al. (2021). Effect of histidine protonation state on ligand binding at the ATP-binding site of human protein kinase CK2. Scientific reports, 11(1), 2244. [Link]

  • Cho, Y., et al. (2003). Mechanism of Feedback Allosteric Inhibition of ATP Phosphoribosyltransferase. Biochemistry, 42(29), 8784-8792. [Link]

  • Nagai, A., & Ohta, D. (1998). Steady-state kinetics of cabbage histidinol dehydrogenase. Bioscience, biotechnology, and biochemistry, 62(12), 2388-2394. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of N-Formylhistidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of scientific research and pharmaceutical development, the proper management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the proper disposal of N-Formylhistidine, grounding procedural steps in the established principles of chemical safety and regulatory compliance. While N-Formylhistidine is not classified as a hazardous substance under Regulation (EC) No 1272/2008, adherence to rigorous disposal practices is essential to uphold a culture of safety and ensure minimal environmental impact.[1]

Hazard Assessment and Chemical Profile of N-Formylhistidine

Before initiating any disposal procedure, a thorough understanding of the chemical's properties and associated hazards is paramount.

Chemical Identity:

  • Name: N-Formylhistidine

  • Molecular Formula: C₇H₉N₃O₃

  • Appearance: Solid

Regulatory Classification: According to the Safety Data Sheet (SDS) provided by TCI EUROPE N.V., N-Formyl-L-histidine is not classified as a hazardous substance or mixture .[1] The substance is also not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at concentrations of 0.1% or higher.[1]

Causality of Non-Hazardous Classification: The non-hazardous classification implies that N-Formylhistidine does not meet the criteria for physical, health, or environmental hazards as defined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. This is likely due to its low toxicity, lack of corrosivity, non-flammability, and non-reactivity under normal conditions.

Despite its non-hazardous nature, it is crucial to handle all chemicals with a degree of caution. The following disposal procedures are designed to reflect best practices in laboratory settings.

Personal Protective Equipment (PPE): The First Line of Defense

Even when handling non-hazardous materials, the use of appropriate PPE is a non-negotiable aspect of laboratory safety. This protects researchers from potential, albeit minimal, risks and reinforces safe handling habits.

Recommended PPE for Handling N-Formylhistidine:

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Nitrile or latex gloves are sufficient to prevent direct skin contact.

  • Body Protection: A standard laboratory coat should be worn.

Disposal Workflow for N-Formylhistidine

The following step-by-step guide outlines the recommended disposal procedure for N-Formylhistidine. This workflow is designed to be a self-validating system, ensuring that each step is completed safely and in compliance with general laboratory standards.

Step 1: Initial Waste Characterization

The first critical step is to confirm that the N-Formylhistidine waste is not contaminated with any hazardous substances.

  • Action: Verify that the N-Formylhistidine to be disposed of has not been mixed with any solvents, reactive chemicals, or other hazardous materials.

  • Causality: If N-Formylhistidine is mixed with a hazardous substance, the entire mixture must be treated as hazardous waste, and the disposal procedure must be adjusted accordingly.[2]

Step 2: Small Quantities (Typically < 10g) - Solid Waste Disposal

For small quantities of uncontaminated, solid N-Formylhistidine, disposal with normal laboratory trash is often acceptable, provided institutional policies permit this.

  • Action:

    • Ensure the N-Formylhistidine is in a sealed, clearly labeled container. The label should indicate "N-Formylhistidine (Non-Hazardous Solid Waste)".

    • Place the sealed container in the designated solid waste bin for non-hazardous laboratory materials.

  • Causality: Containing the solid prevents aerosolization and clearly labeling it informs waste management personnel of the contents, preventing any potential confusion or mishandling.

Step 3: Large Quantities or Aqueous Solutions - Sanitary Sewer Disposal

For larger quantities of solid N-Formylhistidine or aqueous solutions, disposal via the sanitary sewer may be an option, subject to local regulations and institutional approval.

  • Action:

    • If disposing of solid N-Formylhistidine, dissolve it in a moderate amount of water.

    • Turn on the cold water tap and let it run for a moment to ensure a steady flow.[3]

    • Slowly pour the N-Formylhistidine solution into the drain, followed by a copious amount of water to ensure it is thoroughly flushed through the plumbing system.[3]

  • Causality: Dilution with a large volume of water prevents any potential for localized concentration in the drainage system and ensures compliance with regulations that prohibit the dilution of hazardous waste as a means of disposal.[3] It is important to note that this method is only acceptable for non-hazardous, water-soluble compounds.

Step 4: Decontamination of Empty Containers

Properly managing empty chemical containers is a crucial final step in the disposal process.

  • Action:

    • Triple rinse the empty N-Formylhistidine container with water.

    • Collect the rinsate and dispose of it down the sanitary sewer as described in Step 3.

    • Deface or remove the original label from the container.

    • Dispose of the clean, de-labeled container in the appropriate recycling or general waste bin, in accordance with institutional guidelines.[4]

  • Causality: Triple rinsing ensures that residual chemical is removed. Defacing the label prevents the container from being mistaken for one containing hazardous material.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of N-Formylhistidine.

N_Formylhistidine_Disposal_Workflow N-Formylhistidine Disposal Decision Tree start Start: N-Formylhistidine Waste check_contamination Is the waste mixed with any hazardous substances? start->check_contamination hazardous_waste Treat as Hazardous Waste. Follow institutional guidelines for hazardous chemical disposal. check_contamination->hazardous_waste Yes solid_or_solution Is the waste solid or an aqueous solution? check_contamination->solid_or_solution No small_solid Is it a small quantity of solid (<10g)? solid_or_solution->small_solid Solid large_solid_or_solution Large quantity of solid or aqueous solution. solid_or_solution->large_solid_or_solution Aqueous Solution dispose_solid Seal in a labeled container. Dispose in non-hazardous solid waste. small_solid->dispose_solid Yes small_solid->large_solid_or_solution No decontaminate_container Decontaminate empty container (triple rinse). dispose_solid->decontaminate_container dissolve_solid Dissolve solid in water. large_solid_or_solution->dissolve_solid If solid sewer_disposal Dispose down the sanitary sewer with copious amounts of water. large_solid_or_solution->sewer_disposal If aqueous dissolve_solid->sewer_disposal sewer_disposal->decontaminate_container end End decontaminate_container->end

Caption: Decision tree for the proper disposal of N-Formylhistidine.

Institutional and Regulatory Compliance: A Final Checkpoint

While this guide provides a comprehensive overview based on available safety data, it is imperative to remember that local and institutional regulations are the ultimate authority.

  • Consult your Environmental Health and Safety (EHS) Department: Before proceeding with any disposal, always consult your institution's EHS department for specific guidelines.[5][6] They will be familiar with local wastewater regulations and institutional policies.

  • Review Local and National Regulations: Familiarize yourself with the regulations set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States, or their equivalents in your region.[7][8]

By integrating these scientifically sound disposal practices with a commitment to regulatory compliance, researchers can ensure a safe and environmentally responsible laboratory environment.

References

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia University. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Retrieved from [Link]

  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal. Environmental Marketing Services. Retrieved from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. Retrieved from [Link]

  • McNeese State University. (n.d.). Chemical and Hazardous Waste Management and Disposal Policy. McNeese State University. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. National Institutes of Health. Retrieved from [Link]

  • SDS Manager. (2025, October 29). N-Formyl-L-histidine SDS - Download & Subscribe for Updates. SDS Manager. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Introduction to Hazardous Waste Management. U.S. Department of Health and Human Services. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). OSHA Regulations and Hazardous Waste Disposal: What To Know. U.S. Occupational Safety and Health Administration. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). OSHA Hazardous Waste Disposal Guidelines. U.S. Occupational Safety and Health Administration. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: N-Formyl-L-histidine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Compound: N-Formyl-L-histidine (CAS: 15191-21-6) Physical State: White Crystalline Powder Primary Risk Profile: Low Hazard / Occupational Irritant. While N-Formyl-L-histidine is often classified as non-hazardous under GHS/CLP criteria by major suppliers (e.g., TCI, MedChemExpress), it is a bioactive metabolite involved in histidine degradation and tRNA synthetase binding. As with all research-grade amino acid derivatives, it should be treated as a potential respiratory sensitizer and dust irritant .

The "Why" Behind This Protocol: We do not wear PPE solely to protect ourselves from immediate toxicity; we wear it to:

  • Protect the Scientist: Prevent sensitization to bioactive intermediates over long-term exposure.

  • Protect the Science: Prevent enzymatic contamination (nucleases/proteases) from skin contact that could degrade this metabolite.

Part 2: Hazard Analysis & PPE Selection Matrix[1]

Mechanism of Risk
  • Inhalation (Primary Pathway): As a fine crystalline powder, N-Formyl-L-histidine can become airborne during weighing. Inhalation of amino acid dusts can irritate mucous membranes (H335 equivalent).

  • Skin Contact: Prolonged contact may cause mechanical irritation or potential sensitization, though acute dermal toxicity is low.

PPE Specifications (The "What")

Use this matrix to select equipment based on your specific operation.

Protection ZoneEquipment StandardTechnical Justification
Hand Protection Nitrile Gloves (Min. 0.11 mm thickness)Why: Latex contains proteins that can contaminate amino acid assays. Nitrile offers superior chemical resistance and prevents skin-enzyme transfer to the sample. Protocol: Inspect for pinholes by inflation before use.
Eye Protection Safety Glasses with Side Shields (ANSI Z87.1 / EN 166)Why: Protects against projectile crystals during spatula manipulation. Goggles are only necessary if generating significant dust clouds (unlikely in standard use).
Respiratory Fume Hood (Preferred) or N95/P2 Mask Why: If weighing outside a containment device, an N95 respirator prevents inhalation of fine particulates. Best Practice: Handle open powder inside a certified chemical fume hood or biological safety cabinet.
Body Lab Coat (Cotton/Poly blend, buttoned)Why: Prevents accumulation of powder on street clothes, reducing "take-home" exposure risk.

Part 3: Operational Protocols (The "How")

Workflow: Precision Weighing & Solubilization

Objective: Solubilize N-Formyl-L-histidine without generating dust or introducing contaminants.

Step 1: Preparation

  • Don full PPE (Lab coat, Nitrile gloves, Safety glasses).

  • Static Control: Amino acid powders are often static-charged and "jump." Use an anti-static gun or wipe the balance area with an ethanol-dampened lint-free wipe to discharge static.

Step 2: Weighing (Inside Fume Hood)

  • Open the vial gently. If the powder is caked, do not chip at it aggressively.

  • Use a clean, dry spatula.

  • Transfer to a pre-weighed vessel.

  • Self-Validating Check: Visually inspect the balance pan. If you see white dust, your transfer technique was too aggressive. Clean immediately with a wet wipe.

Step 3: Solubilization

  • Solvent: Water (up to ~40-50 mg/mL) or dilute HCl.

  • Add solvent slowly down the side of the vessel to avoid displacing powder.

  • Vortex gently.

Workflow Diagram

The following diagram visualizes the safe handling lifecycle to ensure containment.

G cluster_0 Critical Control Point Start Risk Assessment (Check SDS) PPE Don PPE (Nitrile, Coat, Glasses) Start->PPE Hood Engineering Control (Fume Hood / Balance) PPE->Hood Weigh Weighing (Anti-Static Protocol) Hood->Weigh Open Vial Solubilize Solubilization (Aqueous/Acidic) Weigh->Solubilize Add Solvent Waste Disposal (Solid/Liquid Waste) Solubilize->Waste Excess/Spill

Caption: Operational workflow emphasizing the "Critical Control Point" at the weighing stage where dust generation is most likely.

Part 4: Emergency & Disposal Procedures

Spill Cleanup (Solid Powder)

Do not dry sweep. Dry sweeping creates dust aerosols.

  • Isolate: Alert nearby personnel.

  • Dampen: Cover the spill with a paper towel dampened with water or 70% ethanol.

  • Collect: Wipe up the powder/towel mixture.

  • Clean: Wipe the surface again with water to remove residue.

Waste Disposal
  • Unused Powder: Dispose of as solid chemical waste.

  • Aqueous Solutions: Dispose of as non-hazardous aqueous waste (unless mixed with hazardous solvents like DMSO/Methanol).

  • Regulatory Note: Do not flush down the drain. While N-Formyl-L-histidine is biodegradable, standard lab compliance requires professional chemical waste disposal.

Part 5: References

  • PubChem. (2024). N-Formyl-L-histidine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Formylhistidine
Reactant of Route 2
Reactant of Route 2
N-Formylhistidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.